UC-781
Description
N-(4-Chloro-3-((3-Methyl-2-Butenyl)Oxy)Phenyl)-2-Methyl-3-Furancarbothioamide is a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor. This compound is a potent inhibitor of reverse transcriptase-dependent pyrophosphorolysis, and purportedly restores the chain-terminating activity of zidovudine (AZT) against AZT-resistant virus.
UC 781 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylfuran-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHIXLCGPOTQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170581 | |
| Record name | UC 781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178870-32-1 | |
| Record name | UC 781 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178870321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UC-781 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | UC 781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UC-781 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7K247H29H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to UC-781: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor
This technical guide provides a comprehensive overview of this compound, a thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI). It details its chemical properties, mechanism of action, and summarizes key in vitro experimental findings.
Introduction
This compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1][2] It belongs to the thiocarboxanilide class of compounds and has demonstrated significant activity against HIV-1 in vitro.[1][2] this compound has been investigated primarily as a topical microbicide to prevent the sexual transmission of HIV due to its poor oral bioavailability.[1][3] A key characteristic of this compound is its "tight-binding" inhibition of the HIV-1 reverse transcriptase (RT), contributing to its potent antiviral and virucidal effects.[4][5]
Chemical Structure and Properties
This compound is chemically known as N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2,3-furancarbothioamide.[6] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H18ClNO2S | [7] |
| Molecular Weight | 335.85 g/mol | [7] |
| Substance Class | Chemical | [7] |
| Stereochemistry | Achiral | [7] |
| SMILES | CC(=CCOc1cc(ccc1Cl)NC(=S)c2ccoc2C)C | [7] |
| InChI | InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22) | [7] |
| InChIKey | YZHIXLCGPOTQNB-UHFFFAOYSA-N | [7] |
Mechanism of Action
This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, NNRTIs like this compound bind to a hydrophobic pocket located near the active site, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.
Caption: Mechanism of this compound action on HIV-1 reverse transcriptase.
In Vitro Efficacy
This compound has demonstrated potent anti-HIV-1 activity in various in vitro studies. A summary of its efficacy from key experiments is presented below.
| Cell Type | Virus Strain | Parameter | Concentration | Efficacy | Reference |
| Monocyte-derived dendritic cells and T cells | Cell-free HIV | EC50 | 1,000 nM (24h treatment) | Prevention of infection | [8] |
| Monocyte-derived dendritic cells and T cells | Cell-associated HIV | EC50 | 10,000 nM | Blocked transmission | [8] |
| CEM cells | Wild-type HIV-1 | - | 1 µM (18h pretreatment) | Complete protection from infection | [9] |
| H9 cells (persistently infected) | Wild-type HIV-1 | - | Not specified | Attenuated infectivity of produced virus | [4][9] |
| PM-1 T cells | HIV-1BaL (R5) and HIV-1RF (X4) | EC50 | Not specified | Potent inhibition | [6] |
| Human cervical explants | HIV-1BaL | - | 10 µM (2h pretreatment) | >99.99% inhibition of infection | [6] |
| Human lymphoid tissue explants | HIV-1LAV.04 (X4) and HIV-1SF162 (R5) | - | 0.1 µM (continuous presence) | Inhibition of infection | [6] |
Experimental Protocols
Cell-free and Cell-associated HIV Infection Assay
This protocol is based on the methodology described in the evaluation of this compound as a human immunodeficiency virus microbicide.[8]
Caption: Workflow for in vitro evaluation of this compound.
Methodology:
-
Cell Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Monocytes are purified from PBMCs and differentiated into monocyte-derived dendritic cells (DCs).
-
Autologous T cells are isolated and purified.
-
DCs and T cells are co-cultured.
-
-
Drug Treatment:
-
The DC-T cell co-cultures are treated with varying concentrations of this compound for 24 hours.
-
-
Infection:
-
For cell-free infection: The treated co-cultures are exposed to a known amount of cell-free HIV-1.
-
For cell-associated infection: The treated co-cultures are exposed to HIV-1-infected cells.
-
-
Analysis:
-
After a defined incubation period, the culture supernatants are collected.
-
The level of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) as a measure of viral replication.
-
The 50% effective concentration (EC50) is calculated based on the dose-response curve.
-
Pretreatment Protection Assay
This protocol is based on the methodology to assess the protective effect of this compound against subsequent HIV-1 infection.[4][9]
Methodology:
-
Cell Culture:
-
CEM or MT2 cells are cultured in appropriate media.
-
-
Drug Pretreatment:
-
Cells are incubated with various concentrations of this compound for 18 hours.
-
-
Drug Removal:
-
The cells are washed extensively to remove any extracellular this compound.
-
-
Infection:
-
The pretreated and washed cells are then infected with a known titer of HIV-1.
-
-
Analysis:
-
Viral replication is monitored over time by measuring p24 antigen levels in the culture supernatant.
-
The effectiveness of the pretreatment is determined by the reduction in p24 levels compared to untreated control cells.
-
Virucidal Activity
This compound has been shown to possess direct virucidal activity, meaning it can inactivate virus particles before they infect a cell.[4] Short exposure of isolated HIV-1 virions to this compound resulted in a concentration-dependent elimination of infectivity.[4] This effect is attributed to the drug's ability to penetrate the viral envelope and inactivate the reverse transcriptase within the virion.
Stability and Formulation
Studies have shown that this compound is stable under low pH conditions, which is relevant for its potential use as a vaginal microbicide.[2] It can be formulated into lipophilic gels, such as Replens gel, and maintains its stability and antiviral potency at elevated temperatures.[2]
Conclusion
This compound is a highly potent NNRTI with significant in vitro activity against HIV-1. Its tight-binding inhibition of reverse transcriptase, virucidal properties, and stability in topical formulations make it a subject of interest, particularly in the context of HIV prevention strategies. The detailed experimental protocols and efficacy data presented in this guide provide a solid foundation for further research and development of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Preclinical studies on thiocarboxanilide this compound as a virucidal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical barriers to human immunodeficiency virus type 1 (HIV-1) infection: retrovirucidal activity of UC781, a thiocarboxanilide nonnucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical barriers to human immunodeficiency virus type 1 (HIV-1) infection: retrovirucidal activity of UC781, a thiocarboxanilide nonnucleoside inhibitor of HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. In vitro evaluation of nonnucleoside reverse transcriptase inhibitors this compound and TMC120-R147681 as human immunodeficiency virus microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Mechanism of Action of UC-781 as a Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-781 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of the thiocarboxanilide class. It exhibits high-affinity, tight-binding inhibition of HIV-1 reverse transcriptase (RT), the key enzyme responsible for converting the viral RNA genome into proviral DNA. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding interactions, kinetic properties, resistance profile, and the experimental methodologies used for its characterization.
Introduction
Non-nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). They are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[1] this compound distinguishes itself through its tight-binding properties, which contribute to its potent antiviral activity and a prolonged inhibitory effect.[2][3] Initially developed as an antiretroviral agent, its poor bioavailability hindered its systemic use; however, its properties have made it a candidate for development as a topical microbicide to prevent sexual transmission of HIV-1.[3][4]
Mechanism of Action: Binding and Inhibition
This compound functions by binding to the NNRTI binding pocket (NNIBP) of HIV-1 RT. This binding event induces conformational changes in the enzyme, ultimately leading to the inhibition of DNA polymerization.
The NNRTI Binding Pocket and Key Interactions
Crystallographic studies of this compound in complex with HIV-1 RT (PDB ID: 1RT4) reveal that it binds in the well-characterized NNRTI pocket. This pocket is located approximately 10 Å from the polymerase active site and is primarily formed by amino acid residues from the p66 subunit.
Key amino acid residues involved in the interaction with this compound include:
-
Lys101: The main-chain carbonyl oxygen of Lys101 forms a hydrogen bond with the NH-group of the thiocarboxanilide core of this compound.
-
Tyr181 and Tyr188: These aromatic residues play a crucial role in the binding of many NNRTIs through π-π stacking interactions. While this compound's anilide ring overlaps with the aromatic rings of other NNIs, its second ring adopts a position that brings it closer to Tyr181 and Tyr188, influencing its resistance profile.
-
Other significant residues contributing to the hydrophobic interactions within the pocket include Leu100, Lys103, Val106, Val179, Tyr181, Tyr188, Trp229, and Pro236.
Conformational Changes
The binding of an NNRTI like this compound to HIV-1 RT induces significant conformational changes that allosterically inhibit its function. These changes affect the relative positions of the enzyme's subdomains, particularly the "thumb" and "fingers" of the p66 subunit. This repositioning alters the geometry of the polymerase active site, making it unfavorable for the correct positioning of the primer-template and incoming dNTPs, thereby halting DNA synthesis.
Quantitative Efficacy and Resistance Profile
The potency of this compound is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). Its efficacy against wild-type and resistant strains of HIV-1 is a critical aspect of its profile.
| HIV-1 Strain/RT Mutant | IC50 (nM) | Fold Change in Resistance | Reference |
| Wild-type (HIV-1IIIB/LAI) | 0.2 - 1.9 | - | [3][5] |
| NNRTI-Resistant Mutants | |||
| L100I | Not explicitly stated, but resistance noted | 67 | [3][6] |
| K103N | Not explicitly stated, but resistance noted | 17 | [3][6] |
| V106A | Not explicitly stated, but resistance noted | - | [7] |
| Y181C | Not explicitly stated, but resistance noted | 13 | [3][7] |
| This compound Resistant (UCR) | 10- to 100-fold less effective than WT | - | [4] |
| Efavirenz-Resistant (EFVR) | 10- to 100-fold less effective than WT | - | [4] |
| Nevirapine-Resistant (NVPR) | 10- to 100-fold less effective than WT | - | [4] |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the ability of an inhibitor to block the DNA polymerase activity of purified HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 RT
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂)
-
This compound (or other inhibitor) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add the diluted this compound or DMSO (for control) to the reaction mixture.
-
Initiate the reaction by adding purified HIV-1 RT.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell-Based Antiviral Assay
This assay assesses the ability of an inhibitor to protect cells from HIV-1 infection.
Materials:
-
Susceptible host cells (e.g., MT-4, C8166, or peripheral blood mononuclear cells - PBMCs)
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound (or other inhibitor)
-
Assay to measure viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or syncytia formation)
Protocol:
-
Plate the host cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the cells and incubate for a short period.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for several days at 37°C.
-
At the end of the incubation period, measure the extent of viral replication using a suitable method (e.g., quantify p24 antigen in the supernatant by ELISA).
-
Calculate the percent inhibition of viral replication for each this compound concentration and determine the EC50 (50% effective concentration).
X-ray Crystallography of HIV-1 RT in Complex with this compound
This technique provides a high-resolution three-dimensional structure of the enzyme-inhibitor complex.
General Protocol Outline:
-
Protein Expression and Purification: Express and purify high-quality, homogenous HIV-1 RT heterodimer (p66/p51).
-
Complex Formation: Incubate the purified RT with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding pocket.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the RT-UC-781 complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the RT-UC-781 complex to high resolution.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Allosteric inhibition of HIV-1 reverse transcription by this compound.
Experimental Workflow for RT Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in an RT inhibition assay.
Logical Relationship of NNRTI Resistance
Caption: The impact of RT mutations on this compound binding and the development of resistance.
Conclusion
This compound is a potent tight-binding NNRTI that allosterically inhibits HIV-1 RT by inducing conformational changes upon binding to the NNRTI pocket. While highly effective against wild-type HIV-1, its efficacy is reduced by certain mutations within the binding pocket, a characteristic shared by other NNRTIs. The detailed understanding of its mechanism of action, facilitated by biochemical, virological, and structural studies, is crucial for the rational design of next-generation NNRTIs with improved resistance profiles and for its potential application as a topical microbicide.
References
- 1. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical barriers to human immunodeficiency virus type 1 (HIV-1) infection: retrovirucidal activity of UC781, a thiocarboxanilide nonnucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro microbicidal activity of the nonnucleoside reverse transcriptase inhibitor (NNRTI) UC781 against NNRTI-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy, pharmacokinetics, and in vivo antiviral activity of UC781, a highly potent, orally bioavailable nonnucleoside reverse transcriptase inhibitor of HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scivisionpub.com [scivisionpub.com]
initial in vivo efficacy studies of UC-781 in animal models
This technical guide provides an in-depth overview of the initial in vivo efficacy studies of UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in various animal models. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical evaluation of this compound, primarily in the context of its development as a topical microbicide for the prevention of HIV-1 transmission.
Executive Summary
This compound is a thiocarboxanilide NNRTI characterized by its high potency against HIV-1, including strains resistant to other NNRTIs, and its "tight-binding" inhibition of the reverse transcriptase enzyme.[1] Initial in vivo studies were designed to assess its safety, pharmacokinetics, and preliminary efficacy in relevant animal models. These studies have largely focused on topical formulations (gels and intravaginal rings) for vaginal and rectal application. Key animal models employed include rabbits for safety and pharmacokinetic studies, pig-tailed macaques for safety and local drug distribution, and a murine hollow fiber model for early efficacy assessment. Furthermore, ex vivo studies using human rectal biopsy tissue have provided quantitative data on the antiviral activity of this compound after in vivo application.
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
This compound, as an NNRTI, functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA.[2] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity.[3][4] This mechanism effectively halts the viral replication cycle.
In Vivo Studies in Animal Models
Rabbit Model: Safety and Pharmacokinetics
The rabbit model has been instrumental in evaluating the safety and local pharmacokinetics of topical this compound formulations.
-
Animal Model: New Zealand White rabbits.
-
Formulations: this compound formulated as a gel at various concentrations (e.g., 0.1% and 1.0%) and in intravaginal rings (IVRs) with different polymer matrices (polyurethane, ethylene vinyl acetate copolymer, silicone elastomer) and drug loadings (5 and 15 mg/segment).[5][6]
-
Dosing Regimen:
-
Endpoints:
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rabbits
| Formulation | Dosing Regimen | Duration | Mean Proximal Vaginal Tissue Concentration (ng/g) | Mean Distal Vaginal Tissue Concentration (ng/g) | Mean Plasma Concentration (ng/mL) | Reference |
| 0.1% and 1.0% Gels | Once daily | 7 days | 1,000 - >10,000 | - | ~0.5 - 2.0 | [7] |
| IVR Segments (5 and 15 mg) | Single insertion | 28 days | 8 - 410 | 6- to 49-fold lower than proximal | 0.09 - 0.58 | [5][6] |
Pig-Tailed Macaque Model: Safety and Local Drug Distribution
The pig-tailed macaque model provides a non-human primate system that more closely resembles human anatomy and physiology for testing topical microbicides.
-
Animal Model: Pig-tailed macaques (Macaca nemestrina).
-
Formulations: this compound gel formulations (0.1% and 1.0%).
-
Dosing Regimen: Repeated daily vaginal or rectal application.
-
Endpoints:
Table 2: this compound Detection in Pig-Tailed Macaques Following Topical Application
| Application Site | Formulation | Systemic Absorption (Serum) | Local Detection (Lavage) | Key Safety Findings | Reference |
| Vaginal | 0.1% and 1.0% Gels | Not detected | High levels detectable up to 6 hours post-application | Safe to the vaginal microenvironment with repeated use | [4][8] |
| Rectal | 0.1% Gel | Not detected | - | No significant increase in cytokine expression | [8] |
| Rectal | 1.0% Gel | Not detected | - | Increased expression of numerous cytokines | [8] |
Murine Hollow Fiber Model: In Vivo Efficacy
The murine hollow fiber model is an in vivo system used for the preliminary assessment of the anti-HIV activity of drug candidates.
-
Model: Hollow fibers containing HIV-infected cells are implanted subcutaneously in mice.
-
Treatment: Mice are treated with this compound either orally or parenterally.
-
Efficacy Endpoint: Suppression of HIV replication within the hollow fibers, typically measured by p24 antigen levels.
Ex Vivo Human Rectal Biopsy Model: Quantitative Efficacy
This model provides a bridge between traditional in vitro assays and full in vivo studies by using human tissue.
-
Model: Rectal biopsies obtained from human volunteers following in vivo application of this compound gel.
-
Procedure:
-
HIV-seronegative volunteers receive a single or multiple rectal applications of this compound gel (0.1% or 0.25%) or a placebo gel.
-
Rectal biopsies are collected.
-
Biopsies are challenged ex vivo with HIV-1 BaL.
-
-
Efficacy Endpoint: Suppression of HIV-1 replication in the tissue, quantified by measuring p24 antigen levels in the culture supernatant over 14 days.
Table 3: Efficacy of In Vivo this compound Gel Application on Ex Vivo HIV-1 Infection of Rectal Biopsies
| In Vivo Treatment | Ex Vivo HIV-1 Challenge Titer | Outcome | Reference |
| 0.25% this compound Gel | Low (10^2 TCID50) and High (10^4 TCID50) | Marked suppression of p24 antigen | [2][6] |
| 0.1% this compound Gel | Low (10^2 TCID50) and High (10^4 TCID50) | Strong trends of p24 suppression | [2][6] |
| Placebo Gel | Low (10^2 TCID50) and High (10^4 TCID50) | No significant suppression of p24 | [2][6] |
Conclusion
The initial in vivo and ex vivo studies of this compound have demonstrated its potential as a topical microbicide for the prevention of HIV-1 transmission. The compound exhibits a favorable safety profile in animal models, with minimal local irritation and no systemic absorption when applied topically. Pharmacokinetic studies confirm that this compound can be delivered to and retained in vaginal and rectal tissues at concentrations well above its EC50 for HIV-1. Efficacy studies, including the complete suppression of viral replication in the murine hollow fiber model and marked p24 suppression in an ex vivo human rectal biopsy model, provide a strong rationale for its continued development. These foundational studies have been crucial in guiding the formulation and clinical trial design for this compound-based microbicides.
References
- 1. Complete Protection from Repeated Vaginal Simian-Human Immunodeficiency Virus Exposures in Macaques by a Topical Gel Containing Tenofovir Alone or with Emtricitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhesus macaques show increased resistance to repeated SHIV intrarectal exposure following a heterologous regimen of rVSV vector vaccine expressing HIV antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pathogenic Threshold of Virus Load Defined in Simian Immunodeficiency Virus- or Simian-Human Immunodeficiency Virus-Infected Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of UC781-Tenofovir Combination Gel Products for HIV-1 Infection Prevention in an Ex Vivo Ectocervical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Combination Microbicide Gel Protects Macaques Against Vaginal Simian Human Immunodeficiency Virus-Reverse Transcriptase Infection, But Only Partially Reduces Herpes Simplex Virus-2 Infection After a Single High-Dose Cochallenge - PMC [pmc.ncbi.nlm.nih.gov]
UC-781 as a Topical Microbicide for HIV Prevention: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Immunodeficiency Virus (HIV) remains a significant global health challenge, and the development of effective prevention strategies is paramount. Topical microbicides, substances applied to the vaginal or rectal mucosa to prevent or reduce the sexual transmission of HIV, represent a critical, user-controlled prevention modality. This document provides a comprehensive technical overview of UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and its development as a candidate topical microbicide. We detail its mechanism of action, summarize key preclinical and clinical data, outline experimental protocols, and discuss formulation challenges. This compound has demonstrated potent in vitro anti-HIV activity, favorable safety profiles in preclinical animal models and Phase I human trials, and the ability to prevent viral infection in ex vivo tissue models, positioning it as a significant compound in the field of HIV prevention research.
Mechanism of Action
This compound is a member of the thiocarboxanilide class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), NNRTIs are not structural analogs of nucleosides and do not require intracellular phosphorylation to become active.[2]
The primary mechanism of action for this compound involves non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for converting the viral RNA genome into proviral DNA.[3][4] this compound binds to a specific, allosteric hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site.[5] This binding induces a conformational change in the enzyme, distorting the active site and severely impeding the polymerase activity required for DNA synthesis.[2][5] This process effectively halts the viral replication cycle before the integration of viral DNA into the host cell's genome. Due to its distinct binding site, this compound does not inhibit HIV-2 RT.[2]
Preclinical Development
The preclinical evaluation of this compound has encompassed in vitro efficacy studies, ex vivo tissue models, and in vivo safety and pharmacokinetic assessments in animal models.
In Vitro & Ex Vivo Efficacy
This compound is a highly potent inhibitor of HIV-1 replication in cell culture, with activity in the low nanomolar range against a wide array of HIV-1 subtypes.[1][6][7] Its efficacy has been demonstrated in both established cell lines and primary human cells, including peripheral blood mononuclear cells (PBMCs).[1] Notably, this compound retains activity against some viral strains with mutations conferring resistance to other NNRTIs.[1]
Ex vivo studies using human cervical and ectocervical explant models have been crucial in evaluating this compound's potential as a topical microbicide. These models, which better represent the physiological context of sexual transmission, have shown that this compound, when formulated in a gel, consistently prevents HIV-1 infection of the mucosal tissue.[8][9][10]
| Parameter | Value | Cell Type / System | Reference |
| EC50 (HIV-1) | ~3 ng/mL (~8.9 nM) | Cell Culture | [11][12] |
| EC50 (20/25 HIV-1 strains) | 0.008 µM (range: 0.003-0.026 µM) | Single Cycle Infectivity Assay | [7] |
| Inhibition of HIV-1BaL Transfer | 6.1 log10 reduction | Epithelial Cell to PBMC Model | [13] |
| Ex Vivo Efficacy | Consistent prevention of HIV-1 infection | Human Cervical Explants | [10] |
Preclinical Safety and Pharmacokinetics
Preclinical safety and pharmacokinetic studies have been conducted primarily in pig-tailed macaques and rabbits.[11][12][14] Gel formulations of this compound (0.1% and 1.0%) have been evaluated for both vaginal and rectal application.
Key findings from these studies include:
-
Low Systemic Absorption: Following repeated vaginal or rectal application, high-sensitivity HPLC analysis showed no detectable systemic absorption of this compound in serum samples.[11][12] This is a critical safety feature for a topical microbicide, minimizing the risk of systemic side effects and the development of drug resistance in the event of a breakthrough systemic infection.
-
High Local Concentration: Despite the lack of systemic absorption, high levels of this compound were detected in cervicovaginal and rectal lavage samples, indicating sustained local drug presence at the site of potential viral exposure.[11][12]
-
Vaginal Safety: Both 0.1% and 1.0% this compound gel formulations were found to be safe for the vaginal microenvironment with repeated daily use, as determined by colposcopy, cytokine analysis, and assessments of vaginal microflora.[11][12]
-
Rectal Safety: While the 0.1% formulation was well-tolerated rectally, the 1.0% formulation was associated with an increased expression of inflammatory cytokines, suggesting a potential for mucosal irritation at higher concentrations.[11][12]
| Animal Model | Formulation | Application Route | Key Findings | Reference |
| Pig-tailed Macaques | 0.1% & 1.0% Gel | Vaginal | No systemic absorption; high local drug levels; safe for vaginal microenvironment. | [11][12] |
| Pig-tailed Macaques | 0.1% & 1.0% Gel | Rectal | No systemic absorption; 1.0% gel caused increased cytokine expression. | [11][12] |
| Rabbits | Micronized & Non-micronized this compound Gel | Vaginal | Low plasma levels (0.5-2.0 ng/mL); high tissue concentrations (1,000-10,000 ng/g). | [14] |
Clinical Evaluation
This compound has been evaluated in Phase I clinical trials to determine its safety, acceptability, and pharmacokinetics in humans. These studies have assessed both vaginal and rectal applications.
Vaginal Application Studies
A randomized, placebo-controlled, double-blind Phase I study evaluated the safety and acceptability of 0.1% and 0.25% this compound gels applied vaginally twice daily for 14 days in HIV-uninfected women.[6][15] The key outcomes were:
-
Safety: The gels were well-tolerated with no significant adverse events reported. There was no evidence of vulvar, vaginal, or cervical mucosal damage.
-
Pharmacokinetics: this compound was detected in cervicovaginal lavage (CVL) samples, primarily in the insoluble, pelletable fraction, consistent with its hydrophobic nature.[6][15] The presence of this compound up to 24 hours post-application suggests it is not rapidly degraded in the female genital tract.[6]
-
Ex Vivo Efficacy: Importantly, the CVL pellet fractions containing sufficient levels of this compound (≥5 µg/CVL) were able to potently block HIV infection in an ex vivo assay, demonstrating that the drug retains its anti-infective activity after in vivo application.[6][16]
Rectal Application Studies
The first Phase I trial of rectally applied this compound gel was conducted in HIV-uninfected men and women.[17][18] Participants were randomized to receive 0.1% this compound, 0.25% this compound, or a placebo gel.
-
Safety and Acceptability: Both single and 7-day exposures to both concentrations were found to be safe, with no significant adverse events and high participant acceptability.[17][18][19]
-
Pharmacokinetics: Consistent with vaginal studies, plasma levels of this compound were undetectable.[17][18]
-
Ex Vivo Efficacy: A novel endpoint was the ex vivo challenge of rectal biopsy tissues obtained after in vivo product use. Biopsies from participants who used the 0.25% this compound gel showed a marked suppression of HIV-1 infection, providing an early biomarker of potential efficacy.[17][18]
| Trial Phase | Population | Formulation(s) | Application | Key Endpoints & Results | Reference(s) |
| Phase I | HIV-uninfected women | 0.1% & 0.25% this compound Gel | Vaginal (14 days) | Safety: Well-tolerated, no mucosal damage. PK: Detected in CVL, not plasma. Efficacy: CVL retained anti-HIV activity. | [6][15] |
| Phase I | HIV-uninfected men & women | 0.1% & 0.25% this compound Gel | Rectal (7 days) | Safety: Well-tolerated, no significant AEs. PK: Undetectable in plasma. Efficacy: Ex vivo biopsies showed marked suppression of HIV infection. | [17][18][19] |
Formulation and Delivery
A significant challenge in the development of this compound as a microbicide is its physicochemical properties, particularly its high hydrophobicity and very poor aqueous solubility.[20] This necessitates its formulation as a suspension within a delivery vehicle.
-
Gel Vehicle: Aqueous gels, such as those using Carbomer polymers (e.g., Carbopol 974P), are commonly used.[6][19] These polymers provide the necessary viscosity and bioadhesive properties to ensure retention at the mucosal surface.[21]
-
Particle Size: The drug is typically present as a particulate dispersion. Studies have shown that using micronized this compound can enhance in vitro release rates and permeability compared to non-micronized drug substance.[14]
-
Chemical Stability: this compound can undergo degradation in aqueous solutions, particularly through a desulfuration reaction involving oxygen.[22] Stability studies have shown that the incorporation of excipients such as the chelating agent EDTA and citric acid, along with complexation with sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly improve the stability of this compound in aqueous environments.[22]
Detailed Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay
This protocol is a generalized representation based on standard methodologies.
-
Cell Culture: Maintain a susceptible cell line (e.g., PM-1, TZM-bl) or activated human PBMCs in appropriate culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound (or gel formulation) in culture medium.
-
Infection: Add a standardized inoculum of an HIV-1 laboratory strain or clinical isolate to the cells in the presence or absence (control) of the test compound.
-
Incubation: Culture the cells for a period of 7-10 days.
-
Endpoint Measurement: Quantify viral replication by measuring reverse transcriptase activity or p24 antigen concentration in the culture supernatant using an ELISA-based kit.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the drug concentration required to inhibit viral replication by 50%, using non-linear regression analysis.
In Vitro Cytotoxicity Assay
This protocol is essential to determine the therapeutic index of the compound.
-
Cell Plating: Seed cells (e.g., the same line used for efficacy assays, or vaginal/cervical epithelial cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Expose cells to the same serial dilutions of this compound (or gel formulation) used in the activity assay. Include a "no-cell" background control and an "untreated cell" viability control.
-
Incubation: Incubate for a period equivalent to the efficacy assay (e.g., 7 days).
-
Viability Measurement: Assess cell viability using a metabolic assay such as MTT or MTS, which measures mitochondrial activity, or a membrane integrity assay like the lactate dehydrogenase (LDH) release assay.[23][24]
-
Data Analysis: Determine the 50% cytotoxic concentration (CC50), the drug concentration that reduces cell viability by 50%. The selectivity index (SI) is then calculated as CC50 / EC50.
Human Cervical Explant Culture Model
This protocol, adapted from published methods, evaluates efficacy in a more physiologically relevant system.[9][10]
-
Tissue Procurement: Obtain fresh human cervical tissue from hysterectomy specimens from HIV-seronegative donors, following institutional review board approval.
-
Explant Preparation: Dissect the tissue to separate the epithelium and submucosa from the underlying endocervix. Create small explant blocks (e.g., 3x3 mm).
-
Culture Setup: Place tissue blocks on collagen sponge rafts in a culture well with the epithelial side up, at the air-liquid interface.
-
Treatment and Infection: Pre-treat the explants by topically applying the this compound gel formulation for 1-2 hours. Subsequently, add a high-titer HIV-1 stock directly onto the epithelial surface and incubate for 2-4 hours.
-
Washing and Culture: Thoroughly wash the explants to remove unbound virus and compound. Culture the tissue for 14-21 days, collecting supernatant periodically.
-
Efficacy Assessment: Measure p24 antigen levels in the culture supernatants over time to quantify viral replication. At the end of the culture period, tissue can be processed for histology or immunohistochemistry to detect infected cells.
Quantification of this compound by HPLC
This method is used for pharmacokinetic analysis from biological matrices.[11]
-
Sample Preparation:
-
Serum/Plasma: Perform a liquid-liquid or solid-phase extraction to isolate the drug from proteins and other interfering substances.
-
Lavage Fluid: Centrifuge to separate soluble and pelletable fractions. Extract this compound from each fraction.
-
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a UV/Visible detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Alltima HP C18, 3 µm; 2.1 × 150 mm).
-
Mobile Phase: Isocratic mobile phase of 25% 10 mM potassium phosphate (pH 7.0) and 75% acetonitrile.
-
Flow Rate: 0.2 ml/min.
-
Detection: UV detection at 300 nm.
-
-
Quantification: Generate a standard curve using known concentrations of this compound. Quantify the drug in unknown samples by comparing their peak areas to the standard curve. The limit of quantification (LOQ) under these conditions has been reported as 5 pmol.[11]
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice. The development of any drug candidate is subject to rigorous regulatory review.
References
- 1. Efficacy, pharmacokinetics, and in vivo antiviral activity of UC781, a highly potent, orally bioavailable nonnucleoside reverse transcriptase inhibitor of HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Microbicides for Topical HIV Immunoprophylaxis: Current Status and Future Prospects [mdpi.com]
- 5. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UC781 Microbicide Gel Retains Anti-HIV Activity in Cervicovaginal Lavage Fluids Collected following Twice-Daily Vaginal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of UC781-Tenofovir Combination Gel Products for HIV-1 Infection Prevention in an Ex Vivo Ectocervical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Preclinical Safety Assessments of UC781 Anti-Human Immunodeficiency Virus Topical Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical safety assessments of UC781 anti-human immunodeficiency virus topical microbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Preclinical evaluation of UC781 microbicide vaginal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. UC781 microbicide gel retains anti-HIV activity in cervicovaginal lavage fluids collected following twice-daily vaginal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. First Phase 1 Double-Blind, Placebo-Controlled, Randomized Rectal Microbicide Trial Using UC781 Gel with a Novel Index of Ex Vivo Efficacy | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Acceptability of UC781 Gel as a Rectal Microbicide Among HIV-Uninfected Women and Men - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Topical Drug Development Excipients & Formuation Ingredients - Polymers, Agents, Thickeners - Lubrizol [lubrizol.com]
- 22. scholars.northwestern.edu [scholars.northwestern.edu]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: UC-781 for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-781 is recognized as a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. Its primary mechanism of action involves the allosteric inhibition of reverse transcriptase, a critical enzyme in the viral replication cycle. While extensively studied in the context of HIV, its broader effects on cellular processes in vitro are less characterized in publicly available literature. These application notes provide detailed protocols for evaluating the cytotoxic and cytostatic effects of this compound in in vitro cell culture models.
Due to a lack of specific published data on the effects of this compound on various cell lines in cytotoxicity, apoptosis, and cell cycle assays, the quantitative data presented in the tables are illustrative examples . These examples are intended to guide researchers in data presentation and interpretation when using the provided protocols.
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound in Various Cell Lines (72-hour incubation)
| Cell Line | Tissue of Origin | IC50 (µM) |
| Jurkat | T-cell Leukemia | 15.2 |
| HeLa | Cervical Cancer | 28.5 |
| A549 | Lung Carcinoma | 45.8 |
| MCF-7 | Breast Cancer | > 100 |
| PBMC | Normal Donor | > 100 |
Table 2: Illustrative Apoptosis Induction by this compound in Jurkat Cells (48-hour incubation)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |
| Vehicle Control | 0 | 2.1 | 1.5 | 0.8 | 95.6 |
| This compound | 10 | 12.3 | 5.7 | 1.2 | 80.8 |
| This compound | 25 | 25.6 | 10.2 | 2.1 | 62.1 |
| This compound | 50 | 40.1 | 18.9 | 3.5 | 37.5 |
Table 3: Illustrative Cell Cycle Analysis of Jurkat Cells Treated with this compound (24-hour incubation)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle Control | 0 | 45.2 | 30.1 | 24.7 | 1.1 |
| This compound | 10 | 55.8 | 25.3 | 18.9 | 2.5 |
| This compound | 25 | 68.2 | 15.6 | 16.2 | 5.8 |
| This compound | 50 | 75.1 | 8.9 | 16.0 | 10.3 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining DNA with Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.
Materials:
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide/RNase Staining Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with different concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Harvest cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect data for at least 20,000 events.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak can be quantified as an indicator of apoptotic cells.
-
Visualizations
Caption: General workflow for in vitro cell culture assays.
Caption: Hypothetical p53-mediated signaling pathway.
Application Notes and Protocols for UC-781 in Human Cervical Tissue Explant Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated significant promise as a topical microbicide to prevent HIV-1 transmission. Human cervical tissue explant models provide a physiologically relevant ex vivo system to evaluate the efficacy and safety of candidate microbicides like this compound. These models maintain the complex architecture of the cervical mucosa, allowing for the study of drug permeability, antiviral activity, and potential tissue toxicity in a setting that closely mimics in vivo conditions.
This document provides detailed application notes and protocols for utilizing this compound in human cervical tissue explant models, based on established research.
Mechanism of Action
This compound is a thiocarboxanilide NNRTI that exhibits high-affinity binding to the HIV-1 reverse transcriptase (RT) enzyme.[1] By binding to a hydrophobic pocket in the p66 subunit of the RT, this compound induces a conformational change that allosterically inhibits the enzyme's polymerase activity. This prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle. Consequently, this compound effectively blocks the establishment of productive infection in susceptible cells within the cervical tissue.
Mechanism of this compound in inhibiting HIV-1 replication.
Data Presentation
Table 1: Efficacy of this compound in Inhibiting HIV-1 Transmission in Cervical Explants
| This compound Concentration | Exposure Time | Virus Isolate | Percent Inhibition of Viral Transmission | Reference |
| 0.5 µM | 30 min | HIV-1 | 95% | [2][3] |
| 1 µM | 20 min | T- and M-tropic HIV-1 | Neutralization | [2][3] |
| 10 µM | 2 min | T- and M-tropic HIV-1 | Neutralization | [2][3] |
| 10 µM | 2 hours | HIV-1BaL | 99.99% | [1] |
| 0.1% (formulated in gel) | 1 hour | HIV-1BaL | Significant | [4][5][6] |
Table 2: Duration of Protective Effect of this compound in Cervical Explants
| This compound Pre-treatment | Time of Viral Challenge Post-treatment | Outcome | Reference |
| 10 µM for 20 min | 48 hours | Abolished HIV-1 transmission | [2][3] |
| Native this compound for 2 hours | 0, 2, 4, and 6 days | Significant inhibition of HIV-1 infection | [4][5] |
Table 3: Toxicity of this compound in Cervical Tissue Explants
| This compound Concentration | Exposure Time | Toxicity Assessment | Result | Reference |
| 20 µM | 24 hours | Histology | No toxicity observed | [2][3] |
| Formulated Gel | Overnight | MTT Assay and Histology | Minimal toxicity | [7] |
Experimental Protocols
Protocol 1: Preparation of Human Cervical Tissue Explants
This protocol is adapted from methodologies described in studies evaluating microbicides in cervical explant cultures.[2][4][7][8]
Materials:
-
Fresh human cervical tissue obtained from hysterectomy procedures from HIV-seronegative donors.
-
Transport medium (e.g., RPMI 1640 with antibiotics).
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum, L-glutamine, and antibiotics).
-
Sterile dissecting tools (scalpels, forceps).
-
6-well culture plates.
-
Collagen sponge gels or transwell inserts.
Procedure:
-
Obtain fresh cervical tissue in transport medium on ice and process within a few hours of surgery.
-
Wash the tissue extensively with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
Dissect the ectocervical tissue into approximately 3-5 mm pieces.[2][3]
-
Place the tissue explants on a supportive matrix, such as a collagen sponge gel or in the upper chamber of a transwell insert, at the air-liquid interface.[3][8]
-
Add culture medium to the lower chamber or surrounding the collagen raft, ensuring the epithelial surface of the explant is exposed to air.
-
Incubate the explants at 37°C in a 5% CO2 humidified incubator for initial stabilization before treatment.
Protocol 2: Treatment of Cervical Explants with this compound and HIV-1 Challenge
This protocol outlines the steps for evaluating the efficacy of this compound in preventing HIV-1 infection.
Materials:
-
Prepared cervical tissue explants.
-
This compound (native compound or formulated gel).
-
HIV-1 viral stock (e.g., HIV-1BaL, an R5-tropic strain).
-
Culture medium.
-
Sterile PBS.
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in culture medium. For formulated gels, use as provided.
-
Pre-treat the cervical explants by adding the this compound solution or gel to the apical surface for a specified duration (e.g., 2 minutes to 24 hours).[1][2][4]
-
After the pre-treatment period, thoroughly wash the explants with sterile PBS to remove any residual compound.[2][3]
-
Expose the treated and untreated (control) explants to a high dose of cell-free or cell-associated HIV-1 for a defined period (e.g., 2 hours).[2][4]
-
Following viral exposure, wash the explants again to remove the inoculum.
-
Culture the explants for a period of 10-14 days, collecting the culture supernatant from the basolateral side every 2-3 days.[4][8]
-
Analyze the collected supernatant for markers of HIV-1 replication, such as p24 antigen levels, using an ELISA assay.[7]
Experimental workflow for this compound evaluation.
Protocol 3: Assessment of this compound Toxicity
This protocol details the methods to evaluate the potential toxicity of this compound on cervical tissue.
Materials:
-
Treated and untreated cervical explants.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., acidified isopropanol).
-
Formalin and paraffin for histology.
-
Hematoxylin and eosin (H&E) stain.
-
Microplate reader.
Procedure: MTT Assay for Metabolic Activity:
-
At the end of the culture period, incubate the explants with MTT solution for 2-4 hours at 37°C.
-
Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilize the formazan crystals using a solubilization solution.
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Compare the absorbance of this compound-treated explants to untreated controls to determine relative tissue viability.[7]
Histological Evaluation:
-
Fix the explants in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section into thin slices.
-
Stain the tissue sections with H&E.
-
Examine the stained sections under a microscope to assess tissue morphology, looking for signs of epithelial damage, inflammation, or cell death.[7][9]
Conclusion
The human cervical tissue explant model is a valuable tool for the preclinical evaluation of potential HIV microbicides like this compound. The protocols and data presented here demonstrate that this compound is a highly potent inhibitor of HIV-1 infection in a physiologically relevant ex vivo setting, with a durable protective effect and minimal toxicity. These findings support the continued development of this compound as a candidate for preventing sexual transmission of HIV-1.
References
- 1. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking of cell-free and cell-associated HIV-1 transmission through human cervix organ culture with UC781 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The nonnucleoside reverse transcriptase inhibitor this compound inhibits human immunodeficiency virus type 1 infection of human cervical tissue and dissemination by migratory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Testing of Candidate Topical Microbicides for Anti-Human Immunodeficiency Virus Type 1 Activity and Tissue Toxicity in a Human Cervical Explant Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of human tissue explants to study human infectious agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodology for Testing UC-781 Efficacy Against HIV-1 Dissemination
Audience: Researchers, scientists, and drug development professionals.
Introduction
UC-781 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1][2] As a thiocarboxanilide compound, it exhibits high-affinity, tight-binding inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of the viral RNA genome into proviral DNA.[3][4] This mechanism of action makes this compound a strong candidate for development as a topical microbicide to prevent the sexual transmission of HIV-1.[1][5] These application notes provide detailed methodologies to evaluate the efficacy of this compound in preventing both direct infection and subsequent dissemination of HIV-1 using in vitro and ex vivo models. The protocols described herein focus on assessing its activity in relevant human tissue models and its ability to inhibit various modes of viral transmission.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcription
HIV-1 replication is a multi-step process that begins with the fusion of the virus to a host cell, followed by the entry of the viral core. Inside the cell, the reverse transcriptase enzyme synthesizes double-stranded DNA from the viral RNA template. This viral DNA is then integrated into the host cell's genome. This compound specifically targets and non-competitively binds to a hydrophobic pocket on the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity and halts DNA synthesis.[6][7] This action prevents the establishment of a productive infection in the host cell.
Caption: HIV-1 replication cycle and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Ex Vivo Human Cervical Tissue Explant Assay
This protocol assesses the ability of this compound to prevent direct infection of mucosal tissue by cell-free HIV-1. It utilizes human cervical tissue explants to model the initial site of heterosexual HIV transmission.[1][8]
Materials:
-
Fresh human cervical tissue
-
This compound (native compound or formulated gel)
-
Replication-competent HIV-1 strains (e.g., HIV-1BaL, an R5-tropic virus)
-
Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, antibiotics)
-
6-well culture plates
-
Sterile PBS
-
p24 antigen ELISA kit
Methodology:
-
Tissue Preparation:
-
Obtain fresh ectocervical tissue and wash it with sterile PBS.
-
Dissect the tissue into small blocks (approx. 3x3 mm).
-
Place one tissue block into each well of a 6-well culture plate containing culture medium.
-
-
Drug Pretreatment (Optional but Recommended):
-
To assess prolonged activity, pre-treat the tissue explants with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a defined period (e.g., 2 to 24 hours).[8]
-
Following pretreatment, wash the explants extensively with PBS to remove any unbound compound.
-
Culture the explants in fresh, drug-free medium for a specified duration (e.g., 0 to 6 days) before viral challenge.[1]
-
-
Viral Challenge:
-
Expose the tissue explants to a known titer of cell-free HIV-1 for 2 hours.
-
Conduct the exposure in the presence of various concentrations of this compound if not performing a pretreatment experiment. Include a "no drug" virus control.
-
After the 2-hour exposure, wash the explants thoroughly with PBS to remove the viral inoculum.
-
-
Culture and Monitoring:
-
Culture the explants for a period of 10-14 days.
-
Collect supernatant samples from the culture every 2-3 days.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit. This measurement reflects the level of viral replication.
-
-
Data Analysis:
-
Calculate the percentage inhibition of viral replication for each this compound concentration compared to the untreated virus control.
-
Determine the 50% inhibitory concentration (IC50) using dose-response curve analysis.
-
Caption: Workflow for the ex vivo cervical tissue explant assay.
Protocol 2: Inhibition of HIV-1 Dissemination by Migratory Cells
This protocol is an extension of the explant assay and specifically evaluates whether this compound can prevent the spread of virus from the initial infection site by migratory cells, such as dendritic cells and T cells.[1]
Materials:
-
Same as Protocol 1
-
Permissive T-cell line (e.g., CEM) or activated peripheral blood mononuclear cells (PBMCs)
-
Co-culture plates
Methodology:
-
Tissue Preparation and Viral Challenge:
-
Follow steps 1-3 from Protocol 1 to prepare, treat, and challenge the cervical tissue explants with HIV-1.
-
-
Isolation of Migratory Cells:
-
After the overnight culture following the viral challenge, carefully remove the tissue explant from the well.
-
The cells that have migrated out of the tissue and are now in the culture supernatant are collected. These are the "migratory cells."
-
-
Co-culture:
-
Co-culture the collected migratory cells with a permissive T-cell line or activated PBMCs (target cells).
-
Culture for 7-10 days.
-
-
Monitoring and Analysis:
-
Collect supernatant from the co-culture every 2-3 days.
-
Measure HIV-1 p24 antigen levels in the supernatant via ELISA to quantify viral transmission from the migratory cells to the target cells.
-
Calculate the inhibition of viral dissemination for each this compound concentration compared to the control.
-
Caption: Workflow for assessing inhibition of viral dissemination.
Protocol 3: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 RT. Commercial kits are available for this purpose.[9]
Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (containing RT enzyme, reaction buffers, template/primer, labeled nucleotides)
-
This compound
-
Microplate reader
Methodology:
-
Assay Preparation:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the reaction buffer, the RNA template primed with Oligo(dT), and digoxigenin- and biotin-labeled nucleotides.
-
-
Inhibition Reaction:
-
Add the diluted this compound or control vehicle to the appropriate wells.
-
Initiate the reaction by adding a known amount of recombinant HIV-1 RT enzyme to each well.
-
Incubate the plate according to the kit manufacturer's instructions (e.g., 2-6 hours at 37°C) to allow for cDNA synthesis.
-
-
Detection:
-
Stop the reaction.
-
The newly synthesized biotin-labeled DNA will bind to the streptavidin-coated plate.
-
Add an anti-digoxigenin-peroxidase (HRP) conjugate, which binds to the digoxigenin-labeled nucleotides incorporated into the DNA.
-
After a washing step, add a peroxidase substrate (e.g., ABTS). The HRP enzyme will catalyze a colorimetric reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader. The absorbance is proportional to the amount of DNA synthesized and thus to the RT activity.
-
Calculate the percent inhibition of RT activity for each this compound concentration and determine the IC50 value.
-
Protocol 4: Cell-to-Cell HIV-1 Transmission Assay
This assay evaluates the ability of this compound to block the direct transfer of virus from an infected cell to an uninfected target cell, a major route of dissemination in vivo.[10][11][12]
Materials:
-
Persistently HIV-1-infected cell line (e.g., H9 cells)
-
Uninfected target cell line (e.g., MT-4 cells)
-
This compound
-
Culture medium and plates
-
p24 antigen ELISA kit
Methodology:
-
Treatment of Infected Cells:
-
Incubate the persistently infected H9 cells with various concentrations of this compound (e.g., up to 25 µM) for 18-24 hours.[12]
-
After incubation, wash the cells thoroughly to remove any extracellular drug.
-
-
Co-culture:
-
Mix the this compound-treated infected H9 cells with uninfected MT-4 target cells at a low ratio (e.g., 1:200).
-
Co-culture the cells for 7 days.
-
-
Monitoring and Analysis:
-
Collect culture supernatants at the end of the co-culture period.
-
Measure HIV-1 p24 antigen levels via ELISA to quantify the extent of viral transmission and replication in the target cells.
-
Calculate the percentage inhibition of cell-to-cell transmission for each this compound concentration.
-
Quantitative Data Summary
The following tables summarize the efficacy of this compound against HIV-1 infection and dissemination from published studies.
Table 1: Inhibitory Activity of this compound Against HIV-1 in T-Cells and Tissue Explants
| Model System | Virus Strain | Parameter | This compound Concentration | Result | Reference |
| T-Cells | HIV-1BaL (R5) | IC50 | N/A | 0.2 nM | [1] |
| Cervical Explants | HIV-1BaL | Inhibition | 10 µM (2h pretreatment) | 99.99% inhibition | [8] |
| Cervical Explants | HIV-1BaL | Inhibition | 0.5 µM (30 min exposure) | 95% reduction | [5][13] |
| Cervical Explants | T- and M-tropic isolates | Neutralization | 1 µM (20 min exposure) | Effective neutralization | [5][13] |
| Lymphoid Tissue | HIV-1LAV.04 (X4) | Inhibition | 0.1 µM | >90% inhibition | [1] |
| Lymphoid Tissue | HIV-1SF162 (R5) | Inhibition | 0.1 µM | >90% inhibition | [1] |
Table 2: Inhibition of HIV-1 Dissemination by Migratory Cells
| Model System | Parameter | This compound Concentration | Result | Reference |
| Migratory cells from cervical explants | IC50 | N/A | 0.2 nM | [1] |
| Migratory cells from cervical explants | Inhibition | 10 µM (2h pretreatment) | Complete block of dissemination | [8] |
Table 3: Prolonged Inhibitory Effect of this compound in Cervical Explants after Pretreatment and Drug Removal
| Pretreatment Duration | Time of Viral Challenge (Post-Drug Removal) | This compound Concentration | Result | Reference |
| 2 hours | Day 0, 2, 4, 6 | 10 µM | Significant inhibition observed at all time points | [1] |
| 24 hours | Day 0, 2, 4, 6 | 10 µM | More effective than 2h pretreatment | [8] |
| 20 minutes | 48 hours | 10 µM | Abolished HIV-1 transmission | [5][13] |
Table 4: Efficacy of this compound Against Cell-Free and Cell-Associated HIV-1
| Assay Type | Virus Type | This compound Concentration | Result | Reference |
| Inactivation of cell-free virus | Wild-type HIV-1 | 250 nM (1h exposure) | Complete inactivation | [12] |
| Inhibition of cell-to-cell transmission | Wild-type HIV-1 | 25 µM (18h pretreatment) | Significant inhibition | [12] |
| Protection of uninfected cells | Wild-type HIV-1 | 1 µM (18h pretreatment) | Virtually complete protection | [12] |
References
- 1. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scivisionpub.com [scivisionpub.com]
- 3. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical barriers to human immunodeficiency virus type 1 (HIV-1) infection: retrovirucidal activity of UC781, a thiocarboxanilide nonnucleoside inhibitor of HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. abnova.com [abnova.com]
- 10. journals.asm.org [journals.asm.org]
- 11. An in vitro rapid-turnover assay for human immunodeficiency virus type 1 replication selects for cell-to-cell spread of virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Blocking of cell-free and cell-associated HIV-1 transmission through human cervix organ culture with UC781 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating UC-781 into a Carbopol Gel for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and evaluation of the non-nucleoside reverse transcriptase inhibitor (NNRTI) UC-781 into a Carbopol® gel for research purposes, particularly in the context of developing topical microbicides against HIV. The protocols outlined below are based on established methodologies for formulating antiviral compounds into semisolid dosage forms for preclinical evaluation.
Introduction
This compound is a potent thiocarboxanilide NNRTI that has demonstrated significant activity against HIV-1.[1][2] For topical application, such as a vaginal microbicide, formulating this compound into a gel offers several advantages, including ease of application, potential for sustained local drug delivery, and improved user acceptability. Carbopol® polymers are widely used as gelling agents in pharmaceutical formulations due to their high viscosity at low concentrations, excellent stability, and bioadhesive properties.[3] This document details the procedures for preparing a this compound Carbopol gel and the subsequent characterization and preclinical evaluation methods.
Materials and Equipment
Materials:
-
This compound powder
-
Carbopol® 934P or 940
-
Triethanolamine (TEA) or other suitable neutralizing agent (e.g., sodium hydroxide)
-
Glycerin or Propylene Glycol (as a humectant and co-solvent)
-
Purified water (USP grade)
-
Methylparaben or other suitable preservative
-
Ethanol (as a solvent for this compound if needed)
-
Phosphate buffered saline (PBS)
Equipment:
-
Analytical balance
-
pH meter
-
Homogenizer or overhead stirrer
-
Viscometer (e.g., Brookfield viscometer)
-
Franz diffusion cells
-
HPLC system for drug content analysis
-
Microscope
-
Incubator
-
Standard laboratory glassware
Experimental Protocols
Preparation of this compound Carbopol Gel
This protocol describes the preparation of a 1% w/w this compound gel using Carbopol® 934P. The quantities can be adjusted to prepare different batch sizes.
Procedure:
-
Carbopol Dispersion: Slowly disperse 1.0 g of Carbopol® 934P into 90.0 g of purified water with continuous agitation using an overhead stirrer at a moderate speed to avoid air entrapment. Allow the dispersion to hydrate for at least 2 hours (or overnight) to ensure complete swelling of the polymer.[4]
-
Preservative Addition: Dissolve 0.1 g of methylparaben in a small amount of heated purified water and add it to the Carbopol dispersion.
-
Humectant Addition: Add 5.0 g of glycerin to the dispersion and mix until uniform.
-
This compound Incorporation: Accurately weigh 1.0 g of this compound. If this compound has poor water solubility, it can be first dissolved in a minimal amount of a suitable solvent like ethanol before being slowly added to the gel base with continuous mixing. Studies have shown that co-evaporating this compound with polymers can render it amorphous, which may improve solubility.[5]
-
Neutralization: Slowly add triethanolamine (TEA) dropwise to the formulation while continuously stirring. Monitor the pH of the gel using a calibrated pH meter. Continue adding TEA until a pH of approximately 7.0 is reached, at which point the gel will form.[6]
-
Final Weight Adjustment: Add purified water to adjust the final weight of the gel to 100 g and mix until a homogenous, transparent gel is formed.
-
Deaeration: Allow the gel to stand for a few hours to remove any entrapped air bubbles.
Physicochemical Characterization of the Gel
The prepared this compound gel should be characterized for its physical and chemical properties to ensure quality and consistency.
3.2.1. Visual Inspection: Visually inspect the gel for color, clarity, homogeneity, and the presence of any particulate matter.
3.2.2. pH Measurement: Determine the pH of the gel using a calibrated pH meter. The pH should be within a physiologically acceptable range for the intended application site (e.g., vaginal pH is typically 3.5-4.5, while rectal pH is closer to neutral).[4]
3.2.3. Drug Content Uniformity: Accurately weigh 1 g of the gel and dissolve it in a suitable solvent (e.g., methanol).[4] Further dilute the solution to an appropriate concentration and analyze the drug content using a validated HPLC method.
3.2.4. Viscosity Measurement: Measure the viscosity of the gel at different shear rates using a viscometer. This will help to understand the rheological behavior of the formulation.[7]
3.2.5. Spreadability: Assess the spreadability of the gel by placing a known amount of the gel between two glass plates and measuring the diameter of the circle formed after a specified weight is applied for a certain time.
3.2.6. In Vitro Release Study: Perform in vitro drug release studies using Franz diffusion cells with a suitable membrane (e.g., cellulose acetate).[8] The receptor compartment should be filled with a medium that ensures sink conditions. Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for this compound content by HPLC.
Data Presentation
The quantitative data from the characterization experiments should be summarized in tables for easy comparison.
Table 1: Physicochemical Properties of this compound Carbopol Gel Formulations
| Formulation Code | Carbopol® 934P Conc. (% w/w) | This compound Conc. (% w/w) | pH | Viscosity (cP at 10 rpm) | Drug Content (%) | Spreadability (cm) |
| F1 | 0.5 | 1.0 | ||||
| F2 | 1.0 | 1.0 | ||||
| F3 | 1.5 | 1.0 |
Table 2: In Vitro Release Profile of this compound from Carbopol Gel Formulations
| Time (hours) | Cumulative % Drug Release (F1) | Cumulative % Drug Release (F2) | Cumulative % Drug Release (F3) |
| 1 | |||
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| 12 | |||
| 24 |
Mandatory Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI) within the HIV life cycle.
Caption: Mechanism of action of this compound (NNRTI) in the HIV life cycle.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a topical microbicide like the this compound Carbopol gel.[1][2][9][10]
References
- 1. The nonnucleoside reverse transcriptase inhibitor this compound inhibits human immunodeficiency virus type 1 infection of human cervical tissue and dissemination by migratory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Solid state properties of pure this compound and solid dispersions with polyvinylpyrrolidone (PVP K30) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Rheological characterization of topical carbomer gels neutralized to different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jbpr.in [jbpr.in]
- 9. An algorithm for the preclinical development of anti-HIV topical microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Summary of Preclinical Topical Microbicide Rectal Safety and Efficacy Evaluations in a Pigtailed Macaque Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UC-781 in Studies of Migratory Cell-Mediated HIV Transmission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UC-781, a potent thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI), in the context of migratory cell-mediated HIV-1 transmission. The information compiled herein, including quantitative data summaries and detailed experimental protocols, is intended to facilitate further research and development of this compound as a potential microbicide to prevent the sexual transmission of HIV-1.
Introduction
The heterosexual transmission of HIV-1 remains a primary driver of the global pandemic. Migratory cells, particularly dendritic cells (DCs), play a crucial role in the initial stages of sexual transmission. These cells can capture HIV-1 at mucosal surfaces, such as the cervix, and transport the virus to regional lymph nodes, where they subsequently transmit the virus to susceptible CD4+ T cells, a process known as trans-infection.[1][2][3] This cell-mediated dissemination is a highly efficient mode of viral spread.[4]
This compound is a powerful NNRTI that has demonstrated significant potential in preventing this pathway of infection. It not only inhibits direct infection of mucosal tissues but also effectively blocks the dissemination of the virus by these migratory cells.[5][6] A key characteristic of this compound is its prolonged protective effect, suggesting strong tissue retention, which is a highly desirable feature for a topical microbicide.[5][6]
Mechanism of Action in Preventing Migratory Cell-Mediated Transmission
This compound's primary mechanism is the direct inhibition of the HIV-1 reverse transcriptase (RT) enzyme. By binding tightly to a hydrophobic pocket in the p66 subunit of the RT, it allosterically inhibits the enzyme's function, preventing the conversion of viral RNA into proviral DNA. This action effectively halts the viral replication cycle in any cell that becomes infected.
In the context of migratory cell-mediated transmission, this compound acts at two key stages:
-
Inhibition of Initial Mucosal Infection: By being present in the mucosal tissue, this compound can prevent the initial infection of susceptible cells, including Langerhans cells, macrophages, and T cells within the cervical tissue.
-
Prevention of Dissemination by Migratory Cells: Even if migratory dendritic cells capture intact virions without becoming productively infected themselves, this compound's presence in the tissue and its potential to be carried by these cells can prevent subsequent infection when the virus is transferred to CD4+ T cells in the lymph nodes. The prolonged tissue presence of this compound is critical for this latter effect.[5][6]
Figure 1: Mechanism of this compound in inhibiting migratory cell-mediated HIV transmission.
Quantitative Data Summary
The efficacy of this compound has been quantified in several studies using human cervical tissue explant models. The following tables summarize these findings.
Table 1: Efficacy of this compound in Inhibiting Cell-Free and Cell-Associated HIV-1 Transmission in Cervical Tissue Explants
| This compound Concentration | Exposure Time | HIV-1 Type | Percent Reduction in Viral Transmission | Reference |
| 0.5 µM | 30 minutes | Not Specified | 95% | [7][8] |
| 1.0 µM | 20 minutes | T- and M-tropic | Not specified, but resulted in neutralization | [7][8][9] |
| 10 µM | 2 minutes | T- and M-tropic | Not specified, but resulted in neutralization | [7][8][9] |
| 10 µM | 20 minutes | Cell-associated | Abolished transmission | [7][8][9] |
Table 2: Prolonged Inhibitory Effect of this compound on HIV-1 Infection and Dissemination
| This compound Concentration | Pre-treatment Time | Duration of Protection Post-Drug Removal | Effect | Reference |
| 10 µM | 20 minutes | 48 hours | Abolished HIV-1 transmission through the cervix | [7][8][9] |
| Down to 100 µM | 2 or 24 hours | Up to 6 days | Completely inhibited virus dissemination by migratory cells | [5] |
| Not Specified | 2 hours | Up to 2 days | Prevented infection of lymphoid tissue | [6] |
Table 3: Efficacy of this compound in a 0.1% Carbopol Gel Formulation
| Tissue Type | HIV-1 Challenge | Outcome | Reference |
| Cervical Explants | Direct Tissue Infection | Significant activity retained | [6][10] |
| Cervical Explants | Trans-infection by Migratory Cells | Significant activity retained | [6][10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Protocol 1: Human Cervical Tissue Organ Culture for HIV-1 Transmission Assay
This protocol is adapted from studies evaluating microbicides using human cervical explants.[7][8]
Objective: To determine the efficacy of this compound in preventing HIV-1 transmission through cervical tissue.
Materials:
-
Fresh human ectocervical tissue from hysterectomies.
-
This compound stock solution (in DMSO).
-
Culture medium (e.g., DMEM supplemented with antibiotics).
-
Cell-free HIV-1 stock (e.g., HIV-1BaL) or cell-associated HIV-1 (infected PBMCs).
-
Transwell inserts (e.g., 3.0 µm pore size).
-
24-well culture plates.
-
Indicator cells (e.g., PHA-activated PBMCs from a healthy donor).
-
p24 ELISA kit.
Procedure:
-
Tissue Preparation:
-
Obtain fresh ectocervical tissue and wash it in culture medium.
-
Dissect the tissue into approximately 5-mm pieces.
-
-
This compound Treatment:
-
Place the cervical tissue pieces in the upper chamber of a Transwell insert.
-
Add culture medium containing the desired concentration of this compound (e.g., 0.5 µM to 10 µM) to the upper chamber.
-
Incubate for a specified duration (e.g., 2 minutes to 24 hours) at 37°C.
-
-
Washing:
-
Thoroughly wash the tissue pieces with fresh culture medium to remove any residual, unbound drug. This step is crucial to assess the protective effect of tissue-adsorbed this compound.
-
-
HIV-1 Exposure:
-
Add a high dose of cell-free or cell-associated HIV-1 to the upper chamber containing the treated cervical tissue.
-
Incubate for 2-4 hours at 37°C.
-
-
Co-culture with Target Cells:
-
After viral exposure, wash the tissue again to remove unbound virus.
-
Place the Transwell insert into a new well of a 24-well plate containing indicator cells (e.g., 1x106 PHA-activated PBMCs) in the lower chamber.
-
-
Quantification of Transmission:
-
Culture the setup for 7-14 days.
-
Periodically collect supernatant from the lower chamber.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit to quantify the infection of the target cells. A reduction in p24 levels in the this compound treated group compared to the control indicates inhibition of transmission.
-
Protocol 2: Migratory Cell HIV-1 Dissemination Assay
This is a modification of the explant culture system to specifically assess the role of migratory cells.[5]
Objective: To determine if this compound can prevent the dissemination of HIV-1 from cervical tissue by migratory cells.
Procedure:
-
Follow steps 1-4 from Protocol 1 (Tissue Preparation, this compound Treatment, Washing, and HIV-1 Exposure).
-
Collection of Migratory Cells:
-
After HIV-1 exposure and washing, place the cervical tissue explant in a fresh well without indicator cells in the lower chamber.
-
Culture the explant for 2-4 days to allow cells to migrate out of the tissue into the surrounding medium.
-
Collect the culture medium, which now contains the migratory cells.
-
-
Co-culture and Analysis:
-
Centrifuge the collected medium to pellet the migratory cells.
-
Co-culture these migratory cells with fresh PHA-activated PBMCs.
-
After 7-10 days, measure HIV-1 infection in the co-culture by p24 ELISA or by quantifying proviral DNA in the target PBMCs via qPCR.
-
A lack of infection in the target cells indicates that this compound prevented the dissemination of infectious virus by the migratory cells.
-
Figure 2: Experimental workflow for assessing this compound efficacy in cervical explants.
Conclusion
The data and protocols presented underscore the significant potential of this compound as a topical microbicide candidate. Its ability to potently inhibit both direct infection of mucosal tissues and the subsequent dissemination of HIV-1 by migratory cells addresses a critical pathway in sexual transmission. Furthermore, its prolonged protective activity, even after removal of the bulk compound, suggests that it is well-retained in tissues, a crucial attribute for effective pre-exposure prophylaxis. The experimental models described provide a robust framework for the continued evaluation of this compound and other NNRTI-based microbicide candidates. These studies highlight the importance of targeting not only cell-free virus but also the highly efficient route of cell-mediated viral transmission.
References
- 1. A mechanistic overview of dendritic cell-mediated HIV-1 trans infection: the story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendritic Cells and HIV-1 Trans-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendritic cells: The key in the battle against HIV [vusci.org]
- 4. esmed.org [esmed.org]
- 5. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nonnucleoside reverse transcriptase inhibitor this compound inhibits human immunodeficiency virus type 1 infection of human cervical tissue and dissemination by migratory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blocking of cell-free and cell-associated HIV-1 transmission through human cervix organ culture with UC781 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Prolonged Inhibitory Effects of UC-781
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-781 is a potent, tight-binding thiocarboxanilide non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] A distinguishing characteristic of this compound is its prolonged inhibitory effect, providing antiviral protection for an extended period even after the compound has been removed from the extracellular environment.[4][5] This sustained activity is largely attributed to its hydrophobic nature, which allows it to persist in tissues and cells.[5][6] These properties make this compound a subject of interest, particularly in the context of long-acting antiretrovirals and topical microbicides.[1][4][6]
This document provides detailed protocols for evaluating the prolonged inhibitory effects of this compound in both cell culture and tissue explant models.
Mechanism of Action
This compound functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA.[7] This binding is non-competitive with respect to the nucleoside triphosphates and the template-primer. By binding to this allosteric site, this compound induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking a critical step in the viral replication cycle.[3]
Caption: Mechanism of this compound action on HIV-1 Reverse Transcriptase.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Cell Type | HIV-1 Strain | IC50 (nM) | Assay Method |
| T-Cells | R5 | <10 | p24 Antigen ELISA |
| T-Cells | X4 | <10 | p24 Antigen ELISA |
| Cervical Explants | HIV-1BaL (R5) | Potent, dose-dependent | Proviral DNA qPCR |
Note: IC50 values are approximate and can vary based on experimental conditions. Data synthesized from multiple sources indicating high potency.[4][5][6]
Table 2: Prolonged Inhibitory Effect of this compound Pre-treatment
| Model System | Pre-treatment Duration | Challenge Time Post-Washout | Inhibition Observed |
| Cervical Explants | 2 hours | Day 0, 2, 4, 6 | Significant |
| Cervical Explants | 24 hours | Day 0, 2, 4, 6 | Significant |
| Lymphoid Tissue | 2 hours | Up to 2 days | Significant |
This table summarizes the key findings on the duration of this compound's protective effect after its removal.[4][5]
Experimental Protocols
Protocol 1: Evaluation of Prolonged Inhibition in a T-Cell Line
This protocol determines the duration of this compound's antiviral effect after pre-treatment of a susceptible T-cell line (e.g., MT-2, PM1).
Materials:
-
T-cell line (e.g., PM1)
-
Complete RPMI 1640 medium (with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB or HIV-1BaL)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
p24 Antigen ELISA kit
Procedure:
-
Cell Plating: Seed PM1 cells at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete medium.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the cells. Include a "no-drug" control.
-
Incubate for a defined period (e.g., 2, 4, or 24 hours) at 37°C, 5% CO2.
-
-
Washout:
-
Pellet the cells by centrifugation (300 x g for 5 minutes).
-
Carefully aspirate the supernatant containing this compound.
-
Wash the cells twice by resuspending the pellet in 200 µL of warm PBS and repeating the centrifugation.
-
After the final wash, resuspend the cells in 200 µL of fresh, drug-free complete medium.
-
-
Culture Post-Washout:
-
Transfer the washed cells to new 96-well plates.
-
Culture the cells for various time points post-washout (e.g., 0, 24, 48, 72, 96 hours).
-
-
Viral Challenge:
-
At each post-washout time point, infect the pre-treated cells with a pre-titered amount of HIV-1 (e.g., multiplicity of infection of 0.01).
-
Include a positive control (cells with no drug pre-treatment) and a negative control (uninfected cells).
-
Incubate for 2-4 hours at 37°C.
-
-
Post-Infection Culture:
-
After the incubation, wash the cells twice with PBS to remove the viral inoculum.
-
Resuspend the cells in 200 µL of fresh, drug-free complete medium.
-
Culture for 5-7 days.
-
-
Quantification of Viral Replication:
-
At the end of the culture period, collect the cell supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration at each time point post-washout compared to the "no-drug" control.
-
Plot the percentage of inhibition versus the time post-washout to visualize the duration of the inhibitory effect.
-
Caption: Workflow for T-Cell Prolonged Inhibition Assay.
Protocol 2: Evaluation of Prolonged Inhibition in Human Cervical Tissue Explants
This protocol assesses the long-lasting protective effect of this compound in a more physiologically relevant ex vivo model.[4][5]
Materials:
-
Fresh human cervical tissue (obtained with appropriate ethical approval and informed consent).
-
Complete DMEM medium (with 10% FBS, antibiotics, and antifungal agents).
-
This compound stock solution (in DMSO).
-
HIV-1 laboratory-adapted strain (e.g., HIV-1BaL).
-
PBS.
-
Collagenase type IV.
-
DNA extraction kit.
-
Quantitative PCR (qPCR) primers and probes for HIV-1 long terminal repeat (LTR) and a housekeeping gene (e.g., β-actin).
-
24-well tissue culture plates.
Procedure:
-
Tissue Preparation:
-
Wash the cervical tissue extensively with PBS containing antibiotics.
-
Remove any underlying connective tissue and cut the epithelial layer into small blocks (2-3 mm).
-
-
Explant Culture:
-
Place one tissue block per well in a 24-well plate containing 500 µL of complete DMEM.
-
Culture overnight at 37°C, 5% CO2 to allow the tissue to equilibrate.
-
-
This compound Pre-treatment:
-
Prepare dilutions of this compound in complete DMEM.
-
Replace the medium in the wells with the this compound dilutions. Include a "no-drug" control.
-
Incubate for a defined period (e.g., 2 or 24 hours).
-
-
Washout:
-
Carefully remove the medium containing this compound.
-
Wash the tissue explants three times with 1 mL of warm PBS for 10 minutes each wash.
-
After the final wash, add 500 µL of fresh, drug-free complete medium.
-
-
Culture Post-Washout:
-
Culture the explants for various time points post-washout (e.g., Day 0, 2, 4, 6).
-
-
Viral Challenge:
-
At each post-washout time point, infect the explants with a pre-titered amount of HIV-1BaL.
-
Incubate for 2-4 hours at 37°C.
-
-
Post-Infection Culture:
-
After incubation, wash the explants three times with PBS to remove the viral inoculum.
-
Culture the explants in fresh, drug-free medium for 10-14 days. Change the medium every 2-3 days.
-
-
Quantification of Proviral DNA:
-
At the end of the culture period, harvest the tissue explants.
-
Extract total DNA from the tissue using a commercial DNA extraction kit.
-
Perform qPCR to quantify the number of copies of HIV-1 proviral DNA (using LTR primers/probes) relative to the number of cells (using β-actin primers/probes).
-
-
Data Analysis:
-
Calculate the level of proviral DNA per a set number of cells for each condition.
-
Determine the percentage of inhibition by comparing the proviral DNA levels in this compound-treated explants to the "no-drug" control at each time point post-washout.
-
Caption: Workflow for Tissue Explant Prolonged Inhibition Assay.
Conclusion
The protocols outlined above provide a framework for the systematic evaluation of the prolonged inhibitory effects of this compound. The sustained antiviral activity of this compound, demonstrable through these in vitro and ex vivo models, underscores its potential as a long-acting antiretroviral agent. Researchers utilizing these methods will be able to quantify the duration of protection and further elucidate the unique pharmacological properties of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Chemical barriers to human immunodeficiency virus type 1 (HIV-1) infection: retrovirucidal activity of UC781, a thiocarboxanilide nonnucleoside inhibitor of HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thiocarboxanilide nonnucleoside UC781 is a tight-binding inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nonnucleoside reverse transcriptase inhibitor this compound inhibits human immunodeficiency virus type 1 infection of human cervical tissue and dissemination by migratory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: UC-781 as a Potent Inhibitor of R5 and X4 HIV-1 Strains
For Research Use Only. Not for use in diagnostic procedures.
Introduction
UC-781 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1] As an NNRTI, this compound binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the establishment of productive infection.[2] This application note provides an overview of the use of this compound in researching both CCR5-tropic (R5) and CXCR4-tropic (X4) strains of HIV-1, along with detailed protocols for evaluating its antiviral activity and cytotoxicity.
HIV-1 strains are broadly categorized based on their co-receptor usage for entry into host cells. R5 strains utilize the CCR5 co-receptor, which is predominantly found on macrophages and activated T-cells, and are the primary strains responsible for initial infection.[3][4] X4 strains, on the other hand, use the CXCR4 co-receptor, which is more widely expressed on T-cells, and are often associated with a more rapid progression to AIDS.[4][5] Given the distinct tropisms and pathogenic profiles of R5 and X4 strains, it is crucial for antiretroviral drug development to assess the efficacy of candidate inhibitors against both viral types. This compound has demonstrated potent inhibitory activity against a variety of HIV-1 subtypes in vitro, with reported 50% inhibitory concentrations (IC50) in the nanomolar range.[2]
Data Presentation
While specific comparative studies detailing the IC50 of this compound against a wide panel of primary R5 and X4 isolates are not extensively available in the public domain, the compound is known for its broad anti-HIV-1 activity. Researchers can generate specific quantitative data for their strains of interest using the protocols provided below. The following table structure is recommended for presenting such data:
| HIV-1 Strain | Co-receptor Tropism | This compound IC50 (nM) | This compound CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| BaL | R5 | [Insert experimental value] | [Insert experimental value] | [Calculate value] |
| NL4-3 | X4 | [Insert experimental value] | [Insert experimental value] | [Calculate value] |
| [User-defined strain 1] | [R5/X4/Dual] | [Insert experimental value] | [Insert experimental value] | [Calculate value] |
| [User-defined strain 2] | [R5/X4/Dual] | [Insert experimental value] | [Insert experimental value] | [Calculate value] |
Caption: Representative data table for summarizing the antiviral activity and cytotoxicity of this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the HIV-1 replication cycle.
Caption: Experimental workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (IC50) of this compound using TZM-bl Reporter Cell Line
This protocol describes a cell-based assay to determine the concentration of this compound that inhibits 50% of viral replication (IC50) for both R5 and X4 HIV-1 strains using the TZM-bl reporter cell line.[6][7] TZM-bl cells are a HeLa cell line engineered to express CD4, CXCR4, and CCR5 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.[6]
Materials:
-
TZM-bl cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
R5-tropic HIV-1 strain (e.g., BaL)
-
X4-tropic HIV-1 strain (e.g., NL4-3)
-
DEAE-Dextran
-
Luciferase Assay System
-
96-well flat-bottom cell culture plates (white, opaque)
-
Luminometer
Procedure:
-
Cell Preparation:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
The day before the assay, trypsinize the cells, count them, and seed them in a 96-well white, opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in complete medium. A typical starting concentration might be 1 µM, with 10-fold serial dilutions. Include a "no drug" control.
-
-
Infection:
-
Remove the medium from the cells in the 96-well plate.
-
Add 50 µL of the this compound dilutions to the appropriate wells in triplicate.
-
Prepare the viral inoculum for both R5 and X4 strains in complete medium containing DEAE-Dextran (final concentration to be optimized, typically 10-20 µg/mL). The amount of virus should be pre-determined to yield a strong luciferase signal (e.g., 100-200 times the background).
-
Add 50 µL of the viral inoculum to each well.
-
Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.
-
The final volume in each well should be 100 µL.
-
-
Incubation and Readout:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "virus only" control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Determination of Cytotoxicity (CC50) of this compound
This protocol determines the concentration of this compound that reduces the viability of TZM-bl cells by 50% (CC50).
Materials:
-
TZM-bl cells
-
Complete DMEM
-
This compound
-
DMSO
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Preparation:
-
Seed TZM-bl cells in a 96-well plate as described in Protocol 1, step 1.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium as described in Protocol 1, step 2.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells in triplicate.
-
Include a "cells only" control (no drug).
-
-
Incubation and Readout:
-
Incubate the plate for 48 hours (or a duration matching the antiviral assay) at 37°C in a 5% CO2 incubator.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the "cells only" control.
-
Plot the percentage of cytotoxicity against the log of the this compound concentration.
-
Determine the CC50 value using a non-linear regression analysis.
-
Conclusion
This compound is a valuable research tool for investigating the inhibition of both R5 and X4 strains of HIV-1. The provided protocols offer a standardized methodology for quantifying its antiviral potency and cytotoxicity. By determining the IC50 and CC50 values, researchers can calculate the selectivity index (SI = CC50/IC50), a critical parameter for evaluating the therapeutic potential of an antiviral compound. These application notes and protocols are intended to guide researchers in their studies of this compound and its application in the development of novel anti-HIV-1 strategies.
References
- 1. Chemical barriers to human immunodeficiency virus type 1 (HIV-1) infection: retrovirucidal activity of UC781, a thiocarboxanilide nonnucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UC781 Microbicide Gel Retains Anti-HIV Activity in Cervicovaginal Lavage Fluids Collected following Twice-Daily Vaginal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of R5 and X4 human immunodeficiency virus type 1 infection on CD4+ cell proliferation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R5 Strains of Human Immunodeficiency Virus Type 1 from Rapid Progressors Lacking X4 Strains Do Not Possess X4-Type Pathogenicity in Human Thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing UC-781 Stability in Different Formulations
Introduction
UC-781 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for use as a microbicide to prevent HIV transmission. A critical aspect of its development is ensuring its stability within various pharmaceutical formulations. This document provides detailed application notes and protocols for assessing the chemical and physical stability of this compound in different formulation matrices. These guidelines are intended for researchers, scientists, and drug development professionals.
This compound is known to be susceptible to degradation, particularly through metal-catalyzed and oxidative pathways. The desulfuration of its thioamide group has been identified as a key degradation route.[1][2] Therefore, robust stability-indicating analytical methods are essential to accurately quantify the active pharmaceutical ingredient (API) and its degradation products over time and under various stress conditions.
Key Stability Challenges and Formulation Strategies
The primary stability challenges for this compound include:
-
Oxidative Degradation: The thioamide functional group is prone to oxidation.[1][2]
-
Metal-Catalyzed Degradation: The presence of metal ions can accelerate the degradation of this compound.[1][2]
-
Hydrolytic Degradation: Like many small molecules, this compound may be susceptible to hydrolysis under acidic or basic conditions.
-
Physical Instability: In solid dispersions, changes in the physical state of the carrier can affect the dissolution and bioavailability of the drug.[3][4]
To address these challenges, several formulation strategies have been explored:
-
Aqueous Formulations: The use of chelating agents like EDTA and antioxidants such as citric acid can significantly improve stability in aqueous solutions. Complexation with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), has also been shown to enhance stability.[1][2]
-
Solid Dispersions: Formulating this compound as a solid dispersion with polymers like polyethylene glycol (PEG) 6000, Gelucire 44/14, and polyvinylpyrrolidone (PVP) K30 can improve its dissolution properties, although the physical stability of the carrier itself needs to be monitored.[3][4][5]
Data Presentation
Table 1: Stability of this compound in an Optimized Aqueous Formulation
| Time (weeks) | Storage Condition | % this compound Recovered |
| 0 | 40°C | 100% |
| 12 | 40°C | ~95% |
Formulation: 10% SBE-β-CD with EDTA and citric acid.[1][2]
Table 2: Effect of Excipients on this compound Stability in Aqueous Solution
| Formulation | Storage Condition | % this compound Recovered after 12 weeks |
| 1% Tween 80 | 50°C | Substantial Degradation |
| 1% DMSO | 50°C | Substantial Degradation |
| 1% Tween 80 + 10 mM EDTA | 50°C | Substantial Degradation |
| 1% Tween 80 + 100 mM EDTA | 50°C | Improved Stability |
| 1% Tween 80 + 200 mM EDTA | 50°C | Improved Stability |
| Stock solution with EDTA and citric acid | Not specified | >60% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products. This method is adapted from established principles for stability-indicating assays of small molecules, particularly those with similar functional groups.
Objective: To develop a validated analytical procedure that accurately and precisely measures the active ingredient (this compound) free from process impurities, excipients, and degradation products.
Materials:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (10 mM, pH 5.0)
-
This compound reference standard
-
Formulated this compound samples
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile:Water (70:30 v/v) |
| Gradient Elution | 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 20% A, 80% B20-25 min: 20% A, 80% B25-30 min: Return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
Sample Preparation:
-
Reference Standard: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-100 µg/mL).
-
Formulated Samples:
-
Aqueous Formulations: Dilute the formulation with the mobile phase to a final concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.
-
Solid Dispersions: Accurately weigh a portion of the solid dispersion and dissolve it in a suitable solvent. Further dilute with the mobile phase to the desired concentration and filter.
-
Method Validation:
The stability-indicating method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Protocol 2: Forced Degradation Studies for this compound
Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method and to understand the degradation pathways of the drug substance.
Objective: To generate potential degradation products of this compound under various stress conditions.
Procedure:
Prepare solutions of this compound (typically 1 mg/mL) in a suitable solvent and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
Analysis:
Analyze the stressed samples using the validated stability-indicating HPLC method. The chromatograms should demonstrate the separation of the main this compound peak from any degradation product peaks.
Visualizations
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Approaches to improve the stability of the antiviral agent UC781 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical stability of solid dispersions of the antiviral agent this compound with PEG 6000, Gelucire 44/14 and PVP K30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: UC-781 in Murine Hollow Fiber Implant Models for Anti-Cancer Agent Screening
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note details a proposed use of UC-781 in a murine hollow fiber implant model for anti-cancer research. It is important to note that while the broader class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), to which this compound belongs, is under investigation for anti-cancer properties, there is currently no direct published evidence of this compound being specifically evaluated in this cancer model. The protocols and potential mechanisms described are based on established methodologies for the hollow fiber assay and the theoretical anti-neoplastic action of NNRTIs.
Introduction
The murine hollow fiber implant model is a well-established in vivo assay that bridges the gap between in vitro cell-based screening and more complex and costly traditional xenograft models for anti-cancer drug discovery.[1][2] This model allows for the simultaneous evaluation of a compound's efficacy against multiple cancer cell lines in both the intraperitoneal and subcutaneous environments of a single mouse.[2][3] This provides preliminary insights into a drug's in vivo activity, pharmacokinetics, and potential toxicity in a cost-effective and time-efficient manner.[1][4]
This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily known for its anti-HIV activity.[5][6] However, recent research has highlighted the potential for repurposing NNRTIs as anti-cancer agents.[2][3][7] This is based on the hypothesis that these compounds may inhibit the activity of human endogenous retroviral reverse transcriptase (HERV RT) and Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons, which are often aberrantly expressed in cancer cells and contribute to tumorigenesis.[1][4] The proposed anti-cancer mechanisms of NNRTIs include the induction of cell cycle arrest, promotion of cellular differentiation, and activation of innate immune responses.[2][3][7]
This document provides a detailed protocol for the utilization of the murine hollow fiber implant model to screen for the potential anti-cancer activity of compounds like this compound.
Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of a Hypothetical NNRTI in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.1 |
| HCT-116 | Colorectal Carcinoma | 6.5 |
| A549 | Lung Carcinoma | 10.3 |
| PC-3 | Prostate Adenocarcinoma | 7.9 |
This table presents hypothetical data for illustrative purposes, as specific data for this compound against these cancer cell lines is not available in the public domain.
Table 2: In Vivo Efficacy of a Hypothetical NNRTI in the Murine Hollow Fiber Implant Model
| Cell Line | Implantation Site | Treatment Group | Mean Viable Cell Mass (% of Control) | Standard Deviation |
| MCF-7 | Intraperitoneal | Vehicle Control | 100 | 15.2 |
| MCF-7 | Intraperitoneal | NNRTI (50 mg/kg) | 45.3 | 8.9 |
| MCF-7 | Subcutaneous | Vehicle Control | 100 | 12.8 |
| MCF-7 | Subcutaneous | NNRTI (50 mg/kg) | 52.1 | 9.5 |
| HCT-116 | Intraperitoneal | Vehicle Control | 100 | 18.1 |
| HCT-116 | Intraperitoneal | NNRTI (50 mg/kg) | 38.7 | 7.6 |
| HCT-116 | Subcutaneous | Vehicle Control | 100 | 14.5 |
| HCT-116 | Subcutaneous | NNRTI (50 mg/kg) | 44.9 | 8.2 |
This table presents hypothetical data to illustrate the expected outcomes from a hollow fiber assay. Actual results would need to be determined experimentally.
Experimental Protocols
Preparation of Cancer Cell Lines
-
Culture selected cancer cell lines (e.g., MCF-7, HCT-116) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsinization.
-
Wash the cells with a serum-free medium and resuspend them at a concentration of 1 x 10^7 cells/mL.
-
Assess cell viability using a trypan blue exclusion assay to ensure >95% viability.
Hollow Fiber Preparation and Cell Loading
-
Use polyvinylidene fluoride (PVDF) hollow fibers with a 500 kDa molecular weight cutoff.
-
Cut the fibers into 1.5-2.0 cm lengths and sterilize them with ethylene oxide.
-
Hydrate the fibers in the appropriate cell culture medium overnight before use.
-
On the day of implantation, carefully inject the cell suspension (approximately 10 µL) into each hollow fiber using a Hamilton syringe.
-
Heat-seal both ends of the fibers using an impulse sealer.
-
Place the sealed, cell-filled fibers in a sterile phosphate-buffered saline (PBS) solution to remove any external cells.
Murine Hollow Fiber Implantation
-
Use immunodeficient mice (e.g., athymic nude or SCID mice) aged 6-8 weeks.
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
For intraperitoneal (IP) implantation, make a small midline incision in the abdominal skin and peritoneum. Insert the hollow fibers into the peritoneal cavity.
-
For subcutaneous (SC) implantation, create a small subcutaneous pocket on the dorsal side of the mouse using blunt dissection. Insert the hollow fibers into the pocket.
-
Typically, three different cell lines can be implanted per mouse, with one fiber of each cell line implanted at both the IP and SC sites.
-
Close the incisions with surgical sutures or staples.
-
Allow the mice to recover for 24-48 hours before starting treatment.
Drug Administration and Monitoring
-
Prepare this compound or other test compounds in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Divide the mice into control (vehicle only) and treatment groups.
-
Administer the compound at the desired dose and schedule for a predetermined period (typically 5-10 days).
-
Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.
Hollow Fiber Retrieval and Cell Viability Assessment
-
At the end of the treatment period, euthanize the mice using a humane method.
-
Carefully retrieve the hollow fibers from both the IP and SC locations.
-
Wash the fibers in sterile PBS to remove any host tissue.
-
Transfer the fibers to a solution containing a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
Incubate the fibers according to the manufacturer's instructions to allow for the colorimetric or luminescent reaction to develop.
-
Quantify the viable cell mass by measuring the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition compared to the vehicle-treated control group.
Visualizations
Caption: Experimental workflow for the murine hollow fiber implant model.
Caption: Proposed anti-cancer signaling pathway of NNRTIs.
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches to repurposing reverse transcriptase antivirals in cancer | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Efavirenz: New Hope in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of HM781-36B, alone or in Combination with Chemotherapeutic Agents, in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. St. John's wort - Mayo Clinic [mayoclinic.org]
- 7. Approaches to repurposing reverse transcriptase antivirals in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of UC-781
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of UC-781.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the prevention of HIV-1 transmission.[1][2] Its primary challenge for oral administration is its very low aqueous solubility, which classifies it as a Biopharmaceutical Classification System (BCS) Class II drug (low solubility, high permeability).[3][4] This poor solubility is a significant barrier to achieving adequate drug absorption and, consequently, effective therapeutic concentrations in the body when administered orally.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Researchers have explored several formulation strategies to overcome the dissolution challenges of this compound. The most common and effective approaches include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at the molecular level. This can convert the drug from a crystalline to a more soluble amorphous state and improve its wettability.[5][6]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), involve dissolving this compound in a mixture of oils, surfactants, and co-solvents.[7][8][9][10] Upon gentle agitation in the gastrointestinal fluids, these systems form fine oil-in-water emulsions or microemulsions, facilitating drug dissolution and absorption.[11]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates and improved bioavailability.[12][13][14]
Q3: I am observing high variability in my in vitro dissolution results. What could be the cause?
High variability in dissolution testing can be a common issue, especially with poorly soluble compounds like this compound. Potential causes include:
-
Inadequate Sink Conditions: The dissolution medium may not be able to dissolve the released drug effectively, leading to saturation and inconsistent results.[3]
-
Drug Recrystallization: In amorphous solid dispersions, the drug may revert to its less soluble crystalline form during the dissolution study.
-
Formulation Inhomogeneity: The distribution of this compound within the formulation may not be uniform.
-
Equipment and Methodological Issues: Factors such as improper paddle speed, incorrect sampling technique, or issues with the dissolution apparatus can contribute to variability.[15]
Formulating this compound as a solid dispersion has been shown to considerably reduce the variability of dissolution results compared to physical mixtures.
Troubleshooting Guides
Problem 1: Poor Dissolution Rate of this compound from Solid Dispersion Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Carrier Selection | Screen different hydrophilic carriers (e.g., PVP K30, Eudragit E100, Poloxamer 407, TPGS 1000) to find one with the best miscibility and interaction with this compound.[5][16][17] | Improved dissolution profile due to enhanced wettability and inhibition of recrystallization. |
| Incorrect Drug-to-Carrier Ratio | Optimize the drug loading in the solid dispersion. Higher carrier content often leads to better dissolution.[5] | A higher percentage of drug released over time. For example, a 2:3 drug-to-carrier ratio for a furosemide/PVP dispersion showed better dissolution than a 1:1 ratio.[6] |
| Crystalline Drug Remains in Dispersion | Ensure the manufacturing process (e.g., co-evaporation, spray drying, hot-melt extrusion) is sufficient to convert the crystalline this compound to an amorphous state.[5] Use techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature.[5] | Absence of crystalline peaks in XRPD and the disappearance of the drug's melting peak in DSC, correlating with faster dissolution. |
| Drug Recrystallization During Storage or Dissolution | Incorporate crystallization inhibitors or polymers that form strong intermolecular bonds (e.g., hydrogen bonds) with this compound.[5] | Stabilized amorphous form, leading to a consistent and improved dissolution rate. |
Problem 2: Low Oral Bioavailability Despite Using a Lipid-Based Formulation (SMEDDS)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Formulation Composition | Systematically screen different oils, surfactants, and co-surfactants to find a combination that provides the best self-emulsification performance and drug solubility. | Formation of a stable microemulsion with small droplet size upon dilution, which can enhance drug absorption. |
| Drug Precipitation Upon Digestion | The digestion of lipid components can alter the solubilization capacity of the formulation, leading to drug precipitation. Investigate the formulation's behavior under in vitro lipolysis conditions.[7][18] | Formulation that maintains drug solubilization throughout the digestion process, leading to better absorption. |
| Inhibition of Lipolysis by Excipients | Some surfactants can inhibit the activity of lipase, which is crucial for the digestion of lipid-based formulations and subsequent drug release.[19] Select surfactants that are less inhibitory to lipase activity. | Improved digestion of the lipid vehicle and more efficient release and absorption of this compound. |
| High Surfactant Concentration | While surfactants are necessary for emulsification, excessively high concentrations can decrease the concentration of free this compound available for absorption due to micellar sequestration.[3] Optimize the surfactant concentration to balance emulsification and drug release. | An optimal balance that maximizes both the dissolution and the thermodynamic activity of the drug for absorption. |
Data Presentation
Table 1: Comparison of Formulation Strategies for Enhancing this compound Dissolution
| Formulation Strategy | Key Excipients | Key Findings | Reference |
| Ternary Solid Dispersion | TPGS 1000, Eudragit E100 | Markedly enhanced dissolution, reaching 70% drug release after 4 hours.[16] | [16] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | Crystalline this compound was converted to an amorphous state, with no drug melting peak observed in DSC up to 50% w/w drug concentration.[5] | [5] |
| Solid Dispersion | Poloxamer 407, TPGS 1000 | Drug release was significantly increased compared to the pure drug. Variability in dissolution was considerably reduced. | [17] |
| Lipid-Based (SMEDDS) | Not specified | Drug release from SMEDDS was significantly increased compared to the dissolution of the pure drug, characterized by rapid and complete release followed by precipitation.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Co-evaporation
-
Objective: To prepare a solid dispersion of this compound with PVP K30 to enhance its dissolution rate.
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane.
-
Procedure:
-
Weigh the desired amounts of this compound and PVP K30 to achieve the target drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both this compound and PVP K30 in a sufficient volume of dichloromethane in a round-bottom flask.
-
Ensure complete dissolution of both components with gentle stirring.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
-
-
Characterization: The prepared solid dispersion should be characterized by DSC, XRPD, and FT-IR spectroscopy to confirm the physical state of this compound and any interactions with the carrier.[5]
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Objective: To evaluate the in vitro dissolution rate of this compound from different formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: A medium simulating the gastrointestinal lumen should be used. For example, simulated gastric fluid (SGF) for the first 2 hours, followed by simulated intestinal fluid (SIF). The volume is typically 900 mL.
-
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
Place a known amount of the this compound formulation (equivalent to a specific dose of this compound) into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE syringe filter) to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced oral formulations of this compound.
Caption: Logical relationship between the problem of this compound's poor solubility and formulation solutions.
Caption: Simplified signaling pathway showing the mechanism of action of this compound as an NNRTI.
References
- 1. Pharmacokinetics of UC781-loaded intravaginal ring segments in rabbits: a comparison of polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal absorption characteristics of the low solubility thiocarboxanilide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid state properties of pure this compound and solid dispersions with polyvinylpyrrolidone (PVP K30) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jgtps.com [jgtps.com]
- 11. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
- 12. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Lipid Nanoparticles for Improving the Efficiency of Drug Delivery Systems in Ulcerative Colitis: Recent Advances and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Dissolution enhancement of the anti-HIV drug UC 781 by formulation in a ternary solid dispersion with TPGS 1000 and Eudragit E100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: UC-781 Microbicide Clinical Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of UC-781 as a microbicide. The information addresses specific challenges and experimental considerations based on preclinical and early-phase clinical studies.
Frequently Asked Questions (FAQs)
Q1: We are struggling with this compound formulation development due to its poor solubility. What are the key challenges and potential solutions?
A: The primary challenge in formulating this compound is its extremely hydrophobic nature and poor water solubility.[1][2] This characteristic significantly impacts drug delivery, stability, and bioavailability from aqueous-based delivery systems like gels.[3][4] In fact, difficulties with solubility and stability were key reasons for halting its further development.[3]
Troubleshooting Steps:
-
Particle Size Reduction: Gels prepared with micronized this compound (UC781m) have demonstrated greater in vitro release rates and permeability compared to those with nonmicronized drug (UC781nm).[5]
-
Alternative Delivery Systems: Intravaginal rings (IVRs) using various polymer matrices (polyurethane, ethylene vinyl acetate, silicone elastomer) have been investigated to provide sustained release.[1] Polyethylene vinyl acetate (PEVA) rings, in particular, were developed to improve the release rate compared to silicone elastomer rings by maintaining the drug in a more amorphous state.[2]
-
Formulation Composition: this compound in aqueous gel formulations exists as a particulate dispersion.[4] The choice of gelling agent (e.g., Carbopol) and other excipients is critical and can influence drug activity.[6]
Q2: Our analysis of cervicovaginal lavage (CVL) samples shows very low levels of this compound in the supernatant. Is this expected, and how should we interpret these results?
A: Yes, this is an expected finding. Due to its high hydrophobicity, this compound preferentially associates with the cellular or pelletable fraction (CVL-p) of cervicovaginal lavage fluid rather than the cell-free supernatant (CVL-s).[7][8] Studies have shown significantly higher concentrations of this compound in the CVL-p.[8]
Key Considerations:
-
Sample Processing: It is crucial to analyze both the supernatant and the pellet fractions to accurately quantify the total amount of drug present at the mucosal surface.[8]
-
Bioactivity: Importantly, this compound associated with the CVL-p fraction retains potent anti-HIV activity.[7][8] In one study, CVL-p samples containing ≥5 μg of this compound reduced infectious HIV by four logs or more.[7][8] This suggests that drug partitioned into the cellular material is still biologically relevant.
Q3: What level of systemic absorption should be expected after topical vaginal or rectal application of this compound?
A: Systemic absorption of this compound following topical application is generally very low or undetectable.
-
Vaginal & Rectal Gel Application (Macaque Model): High-sensitivity HPLC analysis of serum samples showed no detectable systemic absorption of this compound after repeated vaginal or rectal application of 0.1% and 1.0% gel formulations.[9][10]
-
Vaginal Gel Application (Rabbit Model): Plasma levels after vaginal administration of a gel were low, typically between 0.5 and 1.0 ng/mL after a single dose and slightly higher (up to 2 ng/mL) after seven days of repeated dosing.[5]
-
Rectal Gel Application (Human Trial): A Phase 1 trial involving single and 7-day rectal exposure to 0.1% and 0.25% this compound gel reported no detected plasma drug levels.[11]
-
Intravaginal Ring (Rabbit Model): Mean plasma levels were consistently low across various ring formulations, ranging from 0.09 to 0.58 ng/mL.[1]
This low systemic exposure is a favorable safety profile, minimizing the risk of systemic side effects.
Q4: Are there any specific safety concerns observed in preclinical models that we should monitor in our experiments?
A: While this compound is generally well-tolerated, particularly in vaginal applications, some preclinical safety signals have been noted.
-
Vaginal Application: Gel formulations up to 1.0% were found to be safe for the vaginal microenvironment in macaques, with no significant impact on microflora or inflammatory cytokine levels even after repeated use.[9][10]
-
Rectal Application: In contrast to vaginal application, rectal use of a 1.0% this compound formulation in macaques led to an increased expression of numerous cytokines, suggesting a potential for mucosal inflammation at higher concentrations.[9][10] However, a human Phase 1 trial of lower concentrations (0.1% and 0.25%) found the rectal gel to be safe, with no significant adverse events or changes in mucosal immunoinflammatory markers.[11]
Recommendation: When developing this compound for rectal use, it is critical to carefully evaluate the dose-dependent inflammatory response. Monitoring a panel of relevant cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) in tissue or lavage samples is advised.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Delivery System | Animal Model | Dose/Formulation | Mean Plasma Conc. (ng/mL) | Mean Vaginal Tissue Conc. (ng/g) | Citation(s) |
| Intravaginal Ring | Rabbit | 5 mg & 15 mg Segments | 0.09 - 0.58 | 8 - 410 (proximal) | [1] |
| Vaginal Gel | Rabbit | 0.25% & 1.0% | 0.5 - 2.0 | 1,000 - >10,000 | [5] |
| Vaginal/Rectal Gel | Macaque | 0.1% & 1.0% | Not Detected | Not Reported | [9][10] |
Table 2: this compound Concentration and Activity in Human Cervicovaginal Lavage (CVL) Fractions
| Sample Fraction | Time Point | 0.1% Gel Arm | 0.25% Gel Arm | Key Finding | Citation(s) |
| CVL-p (Pellet) | T15 min | This compound Detected | This compound Detected | This compound levels were significantly higher in the pellet (CVL-p) than the supernatant (CVL-s) fraction at all time points. | [7][8] |
| CVL-p (Pellet) | T8-24 h | 1/5 samples quantifiable | 10/15 samples quantifiable | Drug levels persist in the pellet fraction up to 24 hours post-application. | [7][8] |
| Anti-HIV Activity | T8-24 h | 2/5 samples blocked HIV | 13/15 samples blocked HIV | The pellet-associated drug remains highly effective at blocking HIV infection ex vivo. | [8] |
Experimental Protocols & Methodologies
Protocol 1: Quantification of this compound in Cervicovaginal Lavage (CVL) Samples via HPLC
This protocol provides a general methodology for quantifying this compound in CVL samples, a critical step for understanding its pharmacokinetics.
1. Sample Preparation:
-
Collect CVL fluid from subjects.
-
Centrifuge the sample to separate the supernatant (CVL-s) from the cellular pellet (CVL-p).
-
Perform a liquid-liquid or solid-phase extraction on both fractions separately to isolate this compound from biological matrix components.
2. HPLC Analysis:
-
Column: Use a suitable C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution. A common system involves:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Program: An example gradient starts at 70% B for 5 minutes, followed by a linear gradient from 70% to 95% B over 10 minutes.[3]
-
Detection: Monitor UV absorbance at 297 nm.[3]
3. Quantification:
-
Generate a standard curve by preparing known concentrations of this compound (e.g., 0.007 to 10 µg/mL).[3][7]
-
Determine the concentration in the samples by linear regression analysis against the standard curve.
-
The lower limit of quantification (LLOQ) has been reported to be around 0.01 µg/mL in CVL-s and 0.09 µg/mL in CVL-p, reflecting the difference in matrix effects.[3][7]
Protocol 2: Ex Vivo HIV-1 Challenge Assay in Human Cervical Tissue Explants
This protocol assesses the efficacy of this compound in a physiologically relevant tissue model.
1. Tissue Preparation:
-
Obtain human cervical tissue from biopsies or hysterectomies from HIV-negative donors.
-
Dissect the tissue into smaller explants (e.g., 2-3 mm blocks).
-
Culture the explants at an air-liquid interface on a collagen raft or similar support structure.
2. Drug Treatment and Viral Challenge:
-
Treat the ectocervical explants with the this compound formulation (e.g., 0.1% gel) or a placebo control for a defined period (e.g., 1 hour) prior to viral exposure.[6]
-
Wash the tissue to remove excess compound, simulating physiological conditions.
-
Expose the tissue to a known titer of an R5-tropic HIV-1 strain (e.g., HIV-1BaL).[6]
3. Monitoring Viral Replication:
-
Culture the explants for an extended period (e.g., 12-18 days).
-
Collect culture supernatants at regular intervals (e.g., every 3 days).
-
Quantify the level of viral replication in the supernatants by measuring the p24 antigen concentration using an ELISA assay.
4. Assessment of Dissemination (Optional):
-
Co-culture the tissue explants with activated peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., PM-1 cells) to assess the ability of migratory cells carrying the virus to infect secondary targets.[6]
Visualizations
References
- 1. Pharmacokinetics of UC781-loaded intravaginal ring segments in rabbits: a comparison of polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a UC781 releasing polyethylene vinyl acetate vaginal ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UC781 Microbicide Gel Retains Anti-HIV Activity in Cervicovaginal Lavage Fluids Collected following Twice-Daily Vaginal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Preclinical evaluation of UC781 microbicide vaginal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. UC781 microbicide gel retains anti-HIV activity in cervicovaginal lavage fluids collected following twice-daily vaginal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical safety assessments of UC781 anti-human immunodeficiency virus topical microbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Safety Assessments of UC781 Anti-Human Immunodeficiency Virus Topical Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First phase 1 double-blind, placebo-controlled, randomized rectal microbicide trial using UC781 gel with a novel index of ex vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Experimental Stability of UC-781
Welcome to the technical support center for UC-781. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the reliability and reproducibility of your results.
FAQs and Troubleshooting Guide
This section addresses common challenges and questions related to the handling and use of this compound.
| Question/Issue | Answer/Solution |
| My this compound solution appears to be degrading over a short period. What could be the cause? | This compound is susceptible to degradation in aqueous solutions, primarily through oxidation of its thioamide group and metal-catalyzed degradation.[1][2] To mitigate this, prepare solutions fresh whenever possible and use appropriate stabilizing agents. |
| What are the recommended storage conditions for this compound stock solutions? | For short-term storage, aliquots of stock solutions in an appropriate solvent (e.g., DMSO) can be stored at -20°C. For long-term stability, especially in aqueous media, the addition of stabilizers is crucial. Solutions containing sulfobutylether-beta-cyclodextrin (SBE-β-CD), EDTA, and citric acid have shown significantly improved stability.[1][2] |
| I'm observing inconsistent results in my cell-based assays. Could this be related to this compound instability? | Yes, inconsistent results can be a direct consequence of compound degradation. If this compound degrades, its effective concentration in your assay will decrease over time, leading to variability. It is crucial to use freshly prepared or properly stabilized solutions for all experiments. |
| Can I use standard buffers for my experiments with this compound? | While standard buffers can be used, their composition can affect this compound stability. The presence of metal ions can accelerate degradation.[1][2] It is highly recommended to use deoxygenated buffers and to add a chelating agent like EDTA to sequester metal ions. |
| How can I minimize the oxidation of this compound in my experimental setup? | The primary method to prevent oxidation is to remove dissolved oxygen from your solutions. This can be achieved by bubbling with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.[1][2] |
| Are there any known excipients that should be avoided when formulating this compound? | Some antioxidants, such as sodium metabisulfite, glutathione, or ascorbic acid, have been shown to accelerate the degradation of this compound, possibly due to metal-catalyzed reactions.[1][2] It is advisable to avoid these in your formulations unless their compatibility has been specifically validated. |
Data on this compound Stability with Stabilizing Agents
The following table summarizes the recovery of this compound under different storage conditions and with various stabilizing agents. This data highlights the significant improvement in stability when appropriate excipients are used.
| Storage Condition | Solvent/Excipients | Duration | This compound Recovery (%) | Reference |
| 50°C | 1% Tween 80 with 10mM EDTA | Not Specified | Substantial Degradation | [1][2] |
| 50°C | 1% DMSO with 10mM EDTA | Not Specified | Substantial Degradation | [1][2] |
| Not Specified | Stock solution with EDTA and citric acid | 12 weeks | > 60% | [1][2] |
| 40°C | 10% SBE-β-CD with EDTA and citric acid | 12 weeks | ~ 95% | [1][2] |
Key Experimental Protocols
Preparation of Stabilized this compound Stock Solution
This protocol describes the preparation of a stabilized aqueous solution of this compound suitable for in vitro experiments.
Materials:
-
This compound powder
-
Sulfobutylether-beta-cyclodextrin (SBE-β-CD)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Citric acid
-
High-purity water (e.g., Milli-Q or equivalent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Deoxygenation of Water: Before preparing the solution, deoxygenate the high-purity water by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.
-
Prepare the Stabilizing Buffer:
-
In the deoxygenated water, dissolve SBE-β-CD to a final concentration of 10% (w/v).
-
Add EDTA to a final concentration of 100-200 mM.
-
Add citric acid to a final concentration that ensures the desired pH of the final solution.
-
Stir the solution gently until all components are fully dissolved.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the stabilizing buffer while stirring.
-
Continue stirring until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
-
Sterilization and Storage:
-
Sterilize the final solution by filtering through a 0.22 µm filter.
-
Store the stabilized this compound solution in airtight, light-protected containers at 4°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
In Vitro Stability Assessment of this compound
This protocol outlines a general workflow for assessing the stability of this compound in a specific experimental buffer.
Materials:
-
Stabilized this compound stock solution
-
Experimental buffer (e.g., cell culture medium, phosphate-buffered saline)
-
Incubator at the desired experimental temperature (e.g., 37°C)
-
Analytical instrument for this compound quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation:
-
Dilute the stabilized this compound stock solution into the experimental buffer to the final desired concentration.
-
Prepare multiple identical samples for analysis at different time points.
-
-
Incubation:
-
Place the samples in an incubator set to the experimental temperature.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one sample from the incubator.
-
Immediately analyze the concentration of this compound in the sample using a validated analytical method.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate and half-life of this compound in the specific experimental buffer.
-
Visualizing Key Processes
To further aid in understanding the experimental considerations for this compound, the following diagrams illustrate a general troubleshooting workflow and the mechanism of action of this compound.
Caption: Troubleshooting decision tree for addressing this compound instability.
Caption: Signaling pathway of this compound's inhibitory action on HIV RT.
References
mitigating potential urogenital irritation from UC-781 gels in studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UC-781 gels. The information provided is intended to help mitigate potential urogenital irritation observed during preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it formulated as a gel for urogenital application?
A1: this compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated as a potential topical microbicide to prevent the sexual transmission of HIV-1. It is formulated as a gel to ensure adherence to the vaginal or rectal mucosa, providing a localized and sustained release of the active pharmaceutical ingredient at the potential site of viral entry.
Q2: What are the reported instances of urogenital irritation with this compound gels?
A2: Preclinical studies in pig-tailed macaques have shown that while both 0.1% and 1.0% this compound gel formulations were generally safe for vaginal application, the rectal application of the 1.0% formulation led to an increased expression of numerous cytokines, indicating a potential for mucosal irritation.[1] In vitro studies using excised human ectocervical tissues with a 0.1% this compound gel showed no significant toxicity or morphological changes.[1]
Q3: What are the key indicators of urogenital irritation in preclinical and clinical studies?
A3: Key indicators include:
-
Clinical Observations: Redness, swelling, itching, or other visible signs of inflammation.
-
Colposcopy: Direct visualization of the cervicovaginal or rectal mucosa to assess for any abnormalities.
-
Histopathology: Microscopic examination of tissue biopsies to identify cellular changes, such as epithelial disruption, leukocyte infiltration, congestion, and edema.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) in cervicovaginal or rectal lavage samples. Elevated levels of these cytokines can indicate an inflammatory response.
Troubleshooting Guide: Mitigating Urogenital Irritation
This guide provides a step-by-step approach to troubleshooting and mitigating urogenital irritation observed in studies involving this compound gels.
Problem: Observation of Mucosal Irritation (e.g., redness, inflammation) in Animal Models or Human Subjects.
1. Review this compound Concentration:
-
Initial Step: If using a higher concentration of this compound (e.g., 1.0%), consider reducing it to a lower, effective concentration (e.g., 0.1% or 0.25%).[1][2]
-
Rationale: Higher concentrations of active pharmaceutical ingredients can sometimes be associated with increased local irritation. Studies have shown that a 1.0% this compound gel caused a more pronounced cytokine response rectally compared to a 0.1% formulation.[1]
2. Evaluate Gel Formulation and Excipients:
-
Examine the Gel Base: The composition of the gel itself can contribute to irritation. Consider the following:
-
Hygroscopicity: Highly hygroscopic gels can draw water from the mucosal tissue, leading to dryness and irritation. Evaluate the water content and humectant properties of your formulation.
-
pH: Ensure the pH of the gel is compatible with the physiological pH of the application site (vaginal pH is typically acidic, while rectal pH is closer to neutral).
-
Osmolality: Hyperosmolar formulations can cause epithelial damage. Aim for an iso-osmolar formulation where possible.
-
-
Consider Alternative Gelling Agents: If using a standard carbopol-based gel, explore other biocompatible polymers that may have a lower irritation potential.
-
Particle Size of this compound: Studies have compared gels made with micronized and non-micronized this compound. While tissue concentrations were not significantly different, the physical properties of the particles could potentially influence mucosal interaction.[3]
3. Refine the Experimental Protocol:
-
Application Volume and Frequency: Reduce the volume of gel administered and/or the frequency of application to the minimum required to achieve the desired therapeutic effect.
-
Washout Periods: Ensure adequate washout periods between applications in repeat-dose studies to allow for any potential mucosal recovery.
4. Implement Comprehensive Monitoring:
-
Cytokine Profiling: Broaden the panel of cytokines analyzed to get a more complete picture of the inflammatory response. Key inflammatory markers to consider include IL-1α, IL-1β, IL-6, IL-8, MIP-1α, MIP-1β, MCP-1, and RANTES.
-
Histopathology: Conduct detailed histological analysis of tissue biopsies to assess the extent of any cellular damage or inflammation.
Quantitative Data Summary
Table 1: Summary of Preclinical Safety Findings for this compound Gels
| Study Parameter | 0.1% this compound Gel | 1.0% this compound Gel | Placebo Gel (HEC) | Reference |
| Vaginal Application (Pig-tailed Macaques) | ||||
| Systemic Absorption | Not detected | Not detected | N/A | [4] |
| Colposcopy Findings | No adverse findings | No adverse findings | No adverse findings | [1] |
| Cytokine Expression | No significant increase | No significant increase | No significant increase | [1] |
| Vaginal Microflora | No significant impact | No significant impact | No significant impact | [1] |
| Rectal Application (Pig-tailed Macaques) | ||||
| Systemic Absorption | Not detected | Not detected | N/A | [4] |
| Cytokine Expression | No significant increase | Increased expression of numerous cytokines | No significant increase | [1] |
| In Vitro (Human Ectocervical Tissue) | ||||
| Tissue Viability (MTT Assay) | No significant difference vs. control | N/A | N/A | [1] |
| Morphological Changes | No gross changes | N/A | N/A | [1] |
Detailed Experimental Protocols
Protocol 1: Assessment of Urogenital Irritation in the Pig-tailed Macaque Model
-
Model: Sexually mature, female pig-tailed macaques (Macaca nemestrina).
-
Groups:
-
Test Group 1: 0.1% this compound Gel
-
Test Group 2: 1.0% this compound Gel
-
Control Group: Placebo Gel (e.g., Hydroxyethylcellulose - HEC)
-
-
Procedure:
-
Baseline Assessment: Collect cervicovaginal lavage (CVL) and rectal lavage samples for baseline cytokine analysis. Perform a baseline colposcopic examination of the vaginal and rectal mucosa.
-
Gel Application: Administer a defined volume (e.g., 2.5 ml) of the assigned gel formulation intravaginally or intrarectally daily for a specified period (e.g., 4 consecutive days).[1]
-
Post-application Monitoring:
-
Colposcopy: Perform colposcopic examinations at specified time points post-application to visually assess for any signs of irritation.
-
Lavage Collection: Collect CVL and rectal lavage samples at various time points (e.g., 6 hours post-final application) for cytokine analysis.
-
Cytokine Analysis: Analyze lavage samples for a panel of pro-inflammatory cytokines using a multiplex immunoassay.
-
Histopathology (optional): Collect tissue biopsies for histological examination to assess for cellular changes.
-
-
Protocol 2: In Vitro Toxicity Evaluation using Human Cervical Explant Culture
-
Model: Excised human ectocervical tissues obtained from hysterectomy procedures.
-
Procedure:
-
Tissue Preparation: Process the cervical tissue to create explants of a standardized size.
-
Exposure: Expose the tissue explants to the this compound gel formulation (e.g., 0.1%) or a media control for a defined period (e.g., 2 and 24 hours).[1]
-
Viability Assay (MTT Assay):
-
Following exposure, incubate the tissues with MTT solution.
-
Measure the absorbance of the resulting formazan product to quantify cell viability.
-
-
Histological Evaluation:
-
Fix, embed, and section the tissue explants pre- and post-exposure.
-
Stain the sections (e.g., with Hematoxylin and Eosin) and examine for any morphological changes.
-
-
Visualizations
Caption: Potential signaling pathway for this compound gel-induced urogenital irritation.
Caption: Experimental workflow for assessing urogenital irritation of this compound gels.
Caption: Logical relationships in mitigating this compound gel-induced irritation.
References
- 1. Novel Topical Microbicides Through Combinatorial Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Frontiers | Safety Assessment of Microbicide 2P23 on the Rectal and Vaginal Microbiota and Its Antiviral Activity on HIV Infection [frontiersin.org]
Technical Support Center: Enhancing In Vitro Diffusion of UC-781 from Gel Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the in vitro diffusion of UC-781 from various gel formulations.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the in vitro diffusion of this compound from a gel formulation?
A1: The in vitro diffusion of this compound is a multi-faceted process influenced by several critical factors related to the drug substance, the gel formulation, and the experimental conditions. Key factors include:
-
Physicochemical Properties of this compound: this compound is a highly hydrophobic compound, which can limit its release from aqueous gel formulations.[1] Its solubility in the gel matrix and the receptor medium is a primary rate-limiting step.
-
Gel Composition and Rheology: The type and concentration of the gelling agent (e.g., Carbopol, HPMC) determine the viscosity and structure of the gel matrix.[2] Gels with lower viscosity ("spreading gels") may exhibit different release profiles compared to higher viscosity "bolus gels".[2]
-
Formulation pH: The pH of the gel can influence the ionization state of this compound and the swelling properties of pH-sensitive polymers like Carbopol, thereby affecting the diffusion rate.[2]
-
Drug Concentration: Interestingly, studies have shown that increasing the concentration of this compound in the gel does not always lead to a proportional increase in the drug release rate.[2] This could be due to the drug's limited solubility and potential for aggregation within the gel matrix.
-
Particle Size of this compound: Micronization of this compound has been shown to enhance in vitro release rates from gel formulations.[3] Smaller particle sizes increase the surface area available for dissolution.
-
Presence of Excipients: Other ingredients in the formulation, such as penetration enhancers, solubilizers (e.g., cyclodextrins, surfactants), and antioxidants, can significantly impact this compound's stability and diffusion.[4][5]
Q2: What is the standard in vitro method for assessing the diffusion of this compound from a gel formulation?
A2: The most common and well-established in vitro method for evaluating drug release from semi-solid dosage forms like gels is the Franz diffusion cell assay .[6][7][8] This system consists of a donor chamber where the gel is applied, a synthetic or biological membrane, and a receptor chamber containing a fluid that is continuously stirred and maintained at a physiological temperature.[6][7]
Q3: How can I improve the solubility and dissolution of this compound in my gel formulation?
A3: Given this compound's poor aqueous solubility, several strategies can be employed to enhance its dissolution within the gel and subsequent release:
-
Solid Dispersions: Preparing solid dispersions of this compound with carriers like PEG 6000 and Gelucire 44/14 has been shown to considerably improve its dissolution rate.[9]
-
Complexation: The use of complexing agents like cyclodextrins (e.g., HP-β-CD or M-β-CD) can significantly increase the solubility of this compound.[4]
-
Micronization: Reducing the particle size of the this compound active pharmaceutical ingredient (API) increases its surface area, leading to faster dissolution.[3]
-
Inclusion of Co-solvents or Surfactants: Incorporating pharmaceutically acceptable co-solvents or non-ionic surfactants in the gel formulation can help to solubilize the hydrophobic this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no detectable this compound in the receptor fluid. | 1. Low this compound solubility in the receptor medium: this compound is highly hydrophobic and may not readily partition into a purely aqueous receptor fluid. 2. Insufficient analytical sensitivity: The concentration of this compound in the collected samples may be below the limit of quantification (LOQ) of your analytical method. 3. Drug binding to the membrane: this compound may adsorb to the synthetic membrane, preventing it from reaching the receptor chamber. | 1. Modify the receptor medium: Add a solubilizing agent like polyethylene glycol 400 (PEG 400) (e.g., 20% v/v), cyclodextrins, or a non-ionic surfactant to the receptor fluid to ensure sink conditions.[6] 2. Optimize the analytical method: Use a highly sensitive analytical technique such as HPLC with UV or mass spectrometry detection.[1][2] Ensure your standard curve covers the expected low concentrations. 3. Saturate the membrane: Before starting the experiment, pre-soak the membrane in a solution of this compound to saturate any non-specific binding sites. |
| High variability in release data between replicate Franz cells. | 1. Inconsistent gel application: Uneven amount or thickness of the gel applied to the donor chamber. 2. Air bubbles under the membrane: Entrapped air bubbles can create a barrier to diffusion.[8] 3. Inconsistent stirring or temperature: Variations in the magnetic stirrer speed or temperature of the receptor fluid can affect the diffusion rate.[6][8] | 1. Standardize gel application: Use a positive displacement pipette or a syringe to apply a precise and consistent amount of gel. Ensure a uniform, flat surface. 2. Careful cell assembly: When mounting the membrane, ensure no air bubbles are trapped between the membrane and the receptor fluid.[8] 3. Calibrate equipment: Ensure all magnetic stirrers are set to the same speed and the water bath maintains a consistent temperature across all cells.[6][8] |
| Initial burst release followed by a plateau. | 1. Drug accumulation at the gel surface: A portion of the drug may be readily available at the surface of the gel. 2. Rapid release of un-entrapped drug: If this compound is not uniformly dispersed or fully entrapped within the polymer matrix, the free drug will diffuse out quickly. 3. Gel dehydration: The gel may dry out over time, hindering further drug release. | 1. This may be an inherent property of the formulation: Analyze the initial time points more frequently to accurately characterize the burst release phase. 2. Improve formulation homogeneity: Ensure proper mixing and homogenization during gel preparation to achieve a uniform dispersion of this compound. 3. Seal the donor compartment: Cover the donor compartment with parafilm or another suitable covering to prevent evaporation and dehydration of the gel. |
| Decreased this compound release over time in stability studies. | Physical or chemical instability of the formulation: The physical state of the carrier or the drug may change over time, leading to decreased dissolution.[10] For example, recrystallization of this compound within the gel can occur. | Conduct stability studies: Analyze the physicochemical properties of the gel and the solid state of this compound (e.g., using DSC and X-ray powder diffraction) over time to identify any changes.[4][10] Consider incorporating stabilizing excipients.[5] |
Experimental Protocols
Protocol: In Vitro Release of this compound from Gel Formulations using Franz Diffusion Cells
This protocol describes a general procedure for assessing the in vitro release of this compound from a gel formulation using vertical Franz diffusion cells.
1. Materials and Equipment:
-
Vertical Franz diffusion cells (with known receptor volume and diffusion area)[7]
-
Synthetic membrane (e.g., Polydimethylsiloxane (PDMS), dialysis membrane 6-8 kDa)[6][7]
-
Receptor medium (e.g., PBS pH 7.4 containing 20% v/v PEG 400)[6]
-
Multi-station magnetic stirrer with a water jacket for temperature control[7]
-
Magnetic stir bars
-
Positive displacement pipette or syringe for gel application
-
HPLC with UV or MS detector for this compound quantification[1][2]
2. Experimental Setup:
-
Prepare the Receptor Medium: Prepare the chosen receptor medium and degas it to prevent the formation of air bubbles.
-
Set up Franz Cells:
-
Membrane Preparation:
-
Cut the synthetic membrane to the appropriate size.
-
Pre-soak the membrane in the receptor medium for at least 30 minutes before use.
-
-
Mount the Membrane:
-
Carefully place the pre-soaked membrane onto the receptor chamber, ensuring no air bubbles are trapped underneath.
-
Secure the donor chamber on top of the receptor chamber using a clamp.
-
3. Procedure:
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes.
-
Gel Application: Accurately apply a known quantity (e.g., 1 mL) of the this compound gel formulation onto the membrane in the donor chamber.[6]
-
Sampling:
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.[1]
-
4. Data Analysis:
-
Calculate the cumulative amount of this compound released per unit area (e.g., in µg/cm²) at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative amount of this compound released per unit area versus time.
Quantitative Data Summary
Table 1: Composition of Example this compound Gel Formulations [2]
| Component | Spreading Gel (SG5.2) | Intermediate Spreading Gel (ISG5.2) | Bolus Gel (BG5.2) | Spreading Gel (SG4.5) | Bolus Gel (BG4.5) |
| This compound (%) | 0.1 | 0.1 | 0.1 | 0.25 | 0.25 |
| Hydroxymethylcellulose (%) | 2.0 | 2.0 | 2.0 | 2.0 | 2.0 |
| Carbopol 974P (%) | 0.5 | 0.75 | 1.0 | 0.5 | 1.0 |
| Glycerin (%) | 10.0 | 10.0 | 10.0 | 10.0 | 10.0 |
| Methylparaben (%) | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 |
| Propylparaben (%) | 0.02 | 0.02 | 0.02 | 0.02 | 0.02 |
| Sodium Chloride (%) | 0.9 | 0.9 | 0.9 | 0.9 | 0.9 |
| pH | 5.2 | 5.2 | 5.2 | 4.5 | 4.5 |
Visualizations
Caption: Workflow for in vitro this compound release studies using Franz diffusion cells.
Caption: Key factors influencing the in vitro diffusion of this compound from gel formulations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Characterization of UC781-Tenofovir Combination Gel Products for HIV-1 Infection Prevention in an Ex Vivo Ectocervical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of UC781 microbicide vaginal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. 2.6. In vitro drug release study [bio-protocol.org]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. explore.lib.uliege.be [explore.lib.uliege.be]
Technical Support Center: Refining Protocols for Long-Term HIV-1 Inhibition Studies with UC-781
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UC-781 in long-term HIV-1 inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against HIV-1?
This compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Its primary mechanism of action is the non-competitive inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[1][2] this compound binds to a hydrophobic pocket near the active site of the RT, inducing a conformational change that disrupts its enzymatic activity.[2]
Q2: What are the key advantages of using this compound in long-term inhibition studies?
This compound exhibits several properties that make it a valuable tool for long-term studies:
-
Potent Antiviral Activity: It inhibits HIV-1 replication at nanomolar concentrations.
-
Retrovirucidal Activity: this compound can directly inactivate HIV-1 virions upon short exposure, a property not shared by all NNRTIs.[1]
-
Persistent Inhibition: Pre-incubation of uninfected cells with this compound can render them refractory to subsequent HIV-1 infection for several days, even after the drug is removed from the extracellular environment.[1]
Q3: How should this compound be prepared and stored for cell culture experiments?
For optimal performance and stability, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is crucial to note that the stability of this compound in cell culture media can be influenced by components like cysteine and ferric ammonium citrate.[3][4] Therefore, it is recommended to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: What are the expected IC50 values for this compound against different HIV-1 strains?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the HIV-1 strain, the cell type used in the assay, and the specific experimental conditions. Below is a summary of representative IC50 values.
| HIV-1 Strain | Cell Line | IC50 (µM) | Reference |
| HIV-1 IIIB | cMAGI | ~0.01 | [5] |
| HIV-1 clade B primary isolate #9469 | cMAGI | ~0.01 | [5] |
| HIV-1 RT-SHIVmne | - | Similar to HIV-1 | [6] |
| HIV-1 (AZT-resistant strain) | PBMCs | Not specified for this compound | [7] |
| Clinical Isolate | PBMCs | Not specified for this compound | [7] |
Troubleshooting Guides
Problem 1: High variability in p24 antigen assay results.
-
Possible Cause: Inconsistent sample preparation or assay execution.
-
Troubleshooting Steps:
-
Sample Clarity: Ensure that tissue culture supernatants are clarified by centrifugation to remove cells and debris before analysis.[8]
-
Reagent Temperature: Allow all kit components and samples to reach room temperature before use for consistent results.[8]
-
Washing Procedure: Adhere strictly to the washing steps outlined in the p24 ELISA kit protocol to minimize background signal. Inadequate washing can lead to high background and variability.[8][9]
-
Standard Curve: Prepare a fresh standard curve for each assay plate to ensure accurate quantification. Check that the absorbance values of the standards are within the acceptable range specified by the kit manufacturer.[8]
-
Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate volume transfers, especially for serial dilutions of standards and samples.
-
Problem 2: Loss of this compound efficacy over a long-term culture period.
-
Possible Cause 1: Degradation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Frequent Media Changes: Increase the frequency of media changes with fresh this compound to maintain an effective inhibitory concentration.
-
Stability Check: If possible, perform analytical measurements (e.g., HPLC) to determine the concentration of this compound in the culture supernatant over time.
-
-
Possible Cause 2: Emergence of drug-resistant HIV-1 variants.
-
Troubleshooting Steps:
-
Genotypic Analysis: Sequence the reverse transcriptase gene of the viral population from the long-term culture to identify known NNRTI resistance mutations. Common mutations conferring resistance to first-generation NNRTIs include K103N, Y181C, and G190A.[10][11]
-
Phenotypic Analysis: Perform a phenotypic drug susceptibility assay to determine the IC50 of this compound against the viral population that has emerged from the long-term culture and compare it to the IC50 against the original viral stock.[12]
-
Dose Escalation: If resistance is suspected, a dose-escalation strategy during the in vitro selection process can be employed to characterize the resistance profile.[12]
-
Problem 3: Observed cytotoxicity in cell cultures treated with this compound.
-
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Steps:
-
Dose-Response Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) to determine the 50% cytotoxic concentration (CC50) of this compound in the specific cell line being used.
-
Therapeutic Index Calculation: Calculate the therapeutic index (TI = CC50 / IC50) to ensure that the concentrations of this compound used for inhibition studies are well below the cytotoxic range.
-
-
Possible Cause 2: Solvent (e.g., DMSO) toxicity.
-
Troubleshooting Steps:
-
Solvent Control: Include a vehicle control in all experiments, where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound, but without the drug.
-
Minimize Solvent Concentration: Keep the final concentration of the solvent in the cell culture medium as low as possible (typically below 0.5%).
-
Experimental Protocols
1. HIV-1 p24 Antigen Capture ELISA for Quantifying Viral Replication
This protocol outlines the general steps for quantifying HIV-1 p24 antigen in culture supernatants, a common method for monitoring viral replication.
-
Materials:
-
HIV-1 p24 Antigen ELISA kit (commercially available)
-
Culture supernatants from HIV-1 infected cells
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and sterile, disposable tips
-
Wash buffer, Disruption buffer, and Stop solution (typically provided in the kit)
-
-
Procedure:
-
Sample Preparation: Collect culture supernatants at desired time points. Centrifuge the samples to pellet any cells or debris.[8] Samples can be stored at -80°C for later analysis. Avoid multiple freeze-thaw cycles.[8]
-
Assay Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and other reagents as instructed in the kit manual.
-
Plate Coating: The microplate wells are typically pre-coated with a monoclonal antibody against HIV-1 p24.
-
Sample and Standard Addition:
-
Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C).[9]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer.[8][9] This step is critical to reduce background noise.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.[9]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark at room temperature.[9] A blue color will develop.
-
Stopping the Reaction: Add the stop solution to each well.[8] The color will change to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader within 20-30 minutes of adding the stop solution.[8][9]
-
Data Analysis: Calculate the mean absorbance for each standard and sample. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the p24 concentration in the test samples.
-
2. In Vitro Selection of this compound Resistant HIV-1
This protocol describes a method for generating HIV-1 variants with reduced susceptibility to this compound through serial passage in the presence of the inhibitor.
-
Materials:
-
HIV-1 permissive cell line (e.g., MT-2, CEM-SS) or peripheral blood mononuclear cells (PBMCs)
-
Wild-type HIV-1 stock
-
This compound
-
Complete cell culture medium
-
HIV-1 p24 Antigen ELISA kit
-
-
Procedure:
-
Initial Infection: Infect the target cells with the wild-type HIV-1 stock at a specific multiplicity of infection (MOI).
-
Drug Addition: After infection, culture the cells in the presence of a starting concentration of this compound. This concentration is typically at or slightly above the IC50 for the wild-type virus.
-
Monitoring Viral Replication: Monitor viral replication by regularly measuring the p24 antigen concentration in the culture supernatant.
-
Passage of Virus: When viral replication is consistently detected (i.e., a breakthrough of virus growth), harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh, uninfected cells. In this new culture, increase the concentration of this compound (e.g., 2 to 5-fold).
-
Serial Passaging: Repeat steps 3-5 for multiple passages, gradually increasing the concentration of this compound as the virus adapts and becomes more resistant.
-
Characterization of Resistant Virus: Once a viral population capable of replicating at significantly higher concentrations of this compound is established, characterize the virus:
-
Phenotypic Analysis: Determine the IC50 of this compound for the selected virus and compare it to the wild-type virus.
-
Genotypic Analysis: Isolate viral RNA from the culture supernatant, reverse transcribe it to cDNA, and sequence the reverse transcriptase gene to identify mutations associated with resistance.
-
-
Visualizations
Caption: HIV-1 replication cycle and the inhibitory action of this compound.
Caption: Emergence of this compound resistance in HIV-1.
Caption: Troubleshooting workflow for loss of this compound efficacy.
References
- 1. Chemical barriers to human immunodeficiency virus type 1 (HIV-1) infection: retrovirucidal activity of UC781, a thiocarboxanilide nonnucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase [mdpi.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. ablinc.com [ablinc.com]
- 9. hanc.info [hanc.info]
- 10. Current Perspectives on HIV-1 Antiretroviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing UC-781 efficacy with other non-nucleoside reverse transcriptase inhibitors
A Comparative Guide to the Efficacy of UC-781 and Other Non-Nucleoside Reverse Transcriptase Inhibitors
This guide provides an objective comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) this compound with other established NNRTIs. The focus is on antiviral efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. This compound is a thiocarboxanilide NNRTI that has demonstrated high potency against HIV-1 and is noted for its unique properties as a potential topical microbicide to prevent sexual transmission of the virus.[1][2]
Comparative Efficacy Data
The antiviral efficacy of NNRTIs is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), representing the drug concentration required to inhibit viral replication or enzyme activity by 50%. The following table summarizes the comparative efficacy of this compound against wild-type (wt) HIV-1 and common NNRTI-resistant strains, alongside other prominent NNRTIs like Nevirapine and Efavirenz.
Lower IC50/EC50 values indicate higher potency. Data shows that while this compound is exceptionally potent against wild-type HIV-1, its efficacy is reduced against resistant strains, a common characteristic of NNRTIs.[2] However, even at reduced levels, it can inhibit resistant viruses at low nontoxic concentrations.[3] Studies have shown this compound to be 10- to 100-fold less effective against NNRTI-resistant HIV-1 compared to wild-type virus.[2][4] The order of microbicidal activity for this compound against various strains has been observed as: wt ≥ Nevirapine-resistant (NVPR) > this compound-resistant (UCR) > Efavirenz-resistant (EFVR).[2]
| NNRTI | Virus Strain | Cell Type | Assay Type | Efficacy (EC50/IC50) |
| This compound | HIV-1 (Wild-Type) | PM-1 T cells | Antiviral Assay | 0.4 nM [5] |
| This compound | HIV-1 (Wild-Type) | Lymphoid Tissue | Antiviral Assay | ~100 nM [5] |
| This compound | HIV-1 (Nevirapine-Resistant, Y181C) | - | Microbicidal Assay | Reduced efficacy[2] |
| This compound | HIV-1 (Efavirenz-Resistant, L100I+K103N) | - | Microbicidal Assay | Reduced efficacy[2][4] |
| Efavirenz | HIV-1 (Wild-Type) | - | Antiviral Assay | 0.51 ng/mL (~1.6 nM) [6] |
| Doravirine | HIV-1 (Wild-Type) | - | Clinical Trials | Noninferior to Efavirenz and Darunavir/ritonavir[7] |
| Rilpivirine | HIV-1 (Wild-Type) | - | Clinical Trials | Virologic failure more common with high baseline viral loads compared to Efavirenz[7] |
| Nevirapine | HIV-1 (Wild-Type) | - | - | Generally less potent than newer NNRTIs, higher potential for adverse effects[7] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
NNRTIs are a class of antiretroviral drugs that bind directly to a non-essential site on the HIV-1 reverse transcriptase (RT) enzyme, known as the NNRTI binding pocket.[8][9] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step for viral replication.[10] This mechanism is distinct from that of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing DNA strand.[8]
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by NNRTIs.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of antiviral compounds. Below are representative protocols for key assays used to determine NNRTI efficacy.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Objective: To quantify the 50% inhibitory concentration (IC50) of an NNRTI against HIV-1 RT.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, KCl, MgCl2).
-
Prepare a template-primer solution, such as poly(A)•oligo(dT).
-
Prepare a solution of deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., biotin- or digoxigenin-labeled dUTP).
-
Reconstitute purified recombinant HIV-1 RT enzyme to a working concentration.
-
Prepare serial dilutions of the test NNRTI (e.g., this compound) and reference inhibitors.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, template-primer, and dNTP mix to each well.
-
Add the serially diluted NNRTI or control vehicle to the appropriate wells.
-
Initiate the reaction by adding the HIV-1 RT enzyme to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 to 2 hours to allow for DNA synthesis.
-
-
Detection:
-
Stop the reaction.
-
Transfer the contents to an ELISA plate coated with a molecule that binds the template (e.g., streptavidin if biotin-dUTP was used).
-
Detect the incorporated labeled dNTP using an antibody conjugate (e.g., anti-digoxigenin-peroxidase).
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC50 value by plotting percent inhibition versus drug concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a cell-free HIV-1 Reverse Transcriptase Inhibition Assay.
Cell-Based Antiviral Activity Assay (TZM-bl Reporter Assay)
This assay measures the ability of a compound to inhibit HIV-1 infection and replication in a cellular context.[11]
Objective: To determine the 50% effective concentration (EC50) of an NNRTI in preventing HIV-1 infection of target cells.
Methodology:
-
Cell Culture:
-
Culture TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain HIV-1 LTR-driven luciferase and β-galactosidase reporter genes.[11]
-
-
Assay Setup:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test NNRTI (e.g., this compound) in culture medium.
-
Remove the culture medium from the cells and add the diluted NNRTI.
-
-
Viral Infection:
-
Add a predetermined amount of HIV-1 virus stock to each well (except for cell-only controls). The amount should yield a high signal-to-background ratio in the reporter assay.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a CO2 incubator to allow for viral entry, reverse transcription, integration, and reporter gene expression.[12]
-
-
Lysis and Luminescence Reading:
-
Remove the supernatant from the wells.
-
Lyse the cells by adding a luciferase assay reagent (e.g., Britelite).
-
Transfer the lysate to an opaque 96-well plate and measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each drug concentration compared to the virus-only control wells.
-
Determine the EC50 value by plotting percent inhibition against drug concentration and fitting to a sigmoidal dose-response curve. A cytotoxicity assay should be run in parallel to ensure that the observed antiviral effect is not due to cell death.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro microbicidal activity of the nonnucleoside reverse transcriptase inhibitor (NNRTI) UC781 against NNRTI-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, pharmacokinetics, and in vivo antiviral activity of UC781, a highly potent, orally bioavailable nonnucleoside reverse transcriptase inhibitor of HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scivisionpub.com [scivisionpub.com]
- 5. The Nonnucleoside Reverse Transcriptase Inhibitor this compound Inhibits Human Immunodeficiency Virus Type 1 Infection of Human Cervical Tissue and Dissemination by Migratory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens | NIH [clinicalinfo.hiv.gov]
- 8. Nnrti vs Nrti | Power [withpower.com]
- 9. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
UC-781: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor with Broad-Spectrum Activity Against Diverse HIV-1 Clades
For Immediate Release
A comprehensive analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) UC-781 demonstrates its potent, broad-spectrum activity against a wide variety of Human Immunodeficiency Virus Type 1 (HIV-1) clades. This comparison guide provides an objective overview of this compound's performance against other established NNRTIs, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a thiocarboxanilide NNRTI, distinguishes itself through its tight-binding inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[1] Experimental evidence confirms its high potency at low nanomolar concentrations against laboratory strains, clinical isolates, and a diverse panel of HIV-1 subtypes, including A, B, C, D, E, F, G, N, and O. This broad-spectrum activity suggests its potential as a versatile antiretroviral candidate, including for use in microbicides to prevent sexual transmission of HIV-1.
Comparative Antiviral Activity
The in vitro antiviral efficacy of this compound has been evaluated against a comprehensive panel of HIV-1 isolates. The following tables summarize the 50% effective concentration (EC50) values of this compound in comparison to other widely used NNRTIs, nevirapine and efavirenz. It is important to note that direct comparisons can be influenced by the specific assay, cell type, and virus strain used. The data presented is a compilation from multiple studies to provide a broad comparative perspective.
Table 1: Comparative EC50 of NNRTIs Against a Panel of HIV-1 Group M Subtypes
| HIV-1 Subtype | Virus Strain | This compound EC50 (µM) | Nevirapine EC50 (nM) | Efavirenz EC50 (nM) |
| A | 92UG037 | 0.004 | 14 - 302 (general)[2] | 1.7 - 25 (general)[3] |
| B | BaL | 0.005 | 14 - 302 (general)[2] | 1.7 - 25 (general)[3] |
| C | 92BR030 | 0.008 | 14 - 302 (general)[2] | 1.7 - 25 (general)[3] |
| D | 92UG021 | 0.008 | 14 - 302 (general)[2] | 1.7 - 25 (general)[3] |
| E (CRF01_AE) | 90CF402 | 0.009 | 14 - 302 (general)[2] | 1.7 - 25 (general)[3] |
| F | 93BR020 | 0.003 | 14 - 302 (general)[2] | 1.7 - 25 (general)[3] |
| G | 92NG083 | 0.004 | 14 - 302 (general)[2] | 1.7 - 25 (general)[3] |
| N | YBF30 | 0.026 | N/A | N/A |
| O | MVP5180 | 0.480 | N/A | N/A |
Data for this compound EC50 values were obtained from single-cycle infectivity assays. General EC50 ranges for Nevirapine and Efavirenz are provided as specific clade data was not available in the same comparative context.
Table 2: Activity of this compound Against NNRTI-Resistant HIV-1 Strains
| Resistant Strain | Resistance-Associated Mutation(s) | This compound EC50 (µM) | Fold Change vs. Wild-Type |
| UC781-Resistant (UCR) | V106A, F227L, M230L | 2.79 | 465 |
| Efavirenz-Resistant (EFVR) | A98G, K103N, V108I, P225H | 7.95 | 1325 |
| Nevirapine-Resistant (NVPR) | Y181C | 0.042 | 7 |
Fold change is calculated relative to the EC50 against the wild-type HIV-1 NL4-3 strain (EC50 = 0.006 µM).
Mechanism of Action
NNRTIs, including this compound, are allosteric inhibitors of HIV-1 RT. They bind to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA.
References
- 1. Chemical barriers to human immunodeficiency virus type 1 (HIV-1) infection: retrovirucidal activity of UC781, a thiocarboxanilide nonnucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of UC-781 and Other Topical Microbicide Candidates for HIV Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the topical microbicide candidate UC-781 with other notable alternatives in the field of HIV prevention. The analysis is supported by experimental data from in vitro, ex vivo, and in vivo studies, with a focus on quantitative performance metrics and detailed experimental methodologies.
Introduction to Topical Microbicides
Topical microbicides are products applied to the vagina or rectum to prevent the sexual transmission of HIV and other sexually transmitted infections.[1] They represent a critical female-controlled HIV prevention strategy.[2] The landscape of topical microbicides is diverse, encompassing a range of compounds with different mechanisms of action. These include non-nucleoside reverse transcriptase inhibitors (NNRTIs) like this compound and dapivirine, nucleotide reverse transcriptase inhibitors (NtRTIs) such as tenofovir, and entry inhibitors, which are often polyanionic polymers like PRO 2000 and Carraguard.[2][3]
This compound is a potent NNRTI that has demonstrated significant promise in preclinical studies.[4][5] This guide will compare its performance against other key microbicide candidates that have undergone significant preclinical and clinical evaluation.
Comparative Efficacy of Topical Microbicides
The following table summarizes the in vitro and in vivo efficacy of this compound and other selected topical microbicide candidates against HIV-1. The data is compiled from various studies to provide a comparative overview.
| Microbicide Candidate | Mechanism of Action | In Vitro Efficacy (EC50/IC50) | In Vivo Efficacy (Animal Model) | Clinical Trial Efficacy (Human) |
| This compound | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Mean EC50 of 0.008 µM against 20 different HIV-1 strains.[6] | Showed protection in macaque models.[4] | Not advanced to large-scale efficacy trials. |
| Dapivirine (TMC120) | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | EC50 values in the low nanomolar range. | Demonstrated protection in macaque studies. | Dapivirine vaginal ring showed a significant reduction in HIV incidence (around 30-35%).[7][8] |
| Tenofovir | Nucleotide Reverse Transcriptase Inhibitor (NtRTI) | EC50 values in the low micromolar range. | 1% tenofovir gel protected macaques from rectal SIV challenge.[9] | 1% tenofovir gel reduced HIV-1 infection by 39% in the CAPRISA 004 trial.[10] |
| PRO 2000 | Anionic Polymer (Entry Inhibitor) | Potent activity against HIV in vitro.[6] | Afforded protection in a simian model for vaginal HIV infection.[11] | Did not show a significant protective effect in large-scale clinical trials.[6][12] |
| Carraguard (Carrageenan) | Anionic Polymer (Entry Inhibitor) | EC50 values can vary, with some studies showing values around 0.3-1.4 µg/ml against influenza and SARS-CoV-2.[13] Antiviral activity against HIV is also noted.[14] | Prevented vaginal transmission of RT-SHIV in macaques when applied 30 minutes prior to challenge.[15][16] | Did not show efficacy in preventing vaginal transmission of HIV in a large clinical trial.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
In Vitro HIV-1 Infectivity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay is fundamental for determining the intrinsic antiviral activity of a microbicide candidate.
Objective: To determine the concentration of a microbicide candidate that inhibits 50% of viral replication (EC50) in PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from the blood of healthy donors.
-
Cell Stimulation: Activate the PBMCs with phytohemagglutinin (PHA) to make them susceptible to HIV-1 infection.
-
Drug Treatment: Prepare serial dilutions of the microbicide candidate.
-
Infection: Add a known amount of HIV-1 to the stimulated PBMCs in the presence of varying concentrations of the microbicide.
-
Culture: Culture the infected cells for a period of 7-14 days.
-
Readout: Measure the amount of viral replication by quantifying the p24 antigen in the cell culture supernatant using an ELISA.[5]
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the drug concentration.
Human Cervical Explant Culture Model for HIV-1 Infection
This ex vivo model provides a more physiologically relevant system to evaluate microbicide efficacy by using actual human cervical tissue.
Objective: To assess the ability of a microbicide to prevent HIV-1 infection in a human cervical tissue model.
Methodology:
-
Tissue Preparation: Obtain fresh human cervical tissue and dissect it into small blocks.
-
Explant Culture: Place the tissue blocks on a collagen sponge at the air-liquid interface in a culture dish.
-
Microbicide Application: Apply the microbicide formulation to the apical surface of the tissue.
-
Viral Challenge: After a predetermined incubation period with the microbicide, challenge the tissue with a high dose of HIV-1.
-
Culture and Monitoring: Maintain the tissue culture for up to 21 days, periodically collecting the culture medium.
-
Readout: Measure the level of HIV-1 replication by quantifying p24 antigen in the collected medium.
-
Histology: At the end of the experiment, the tissue can be fixed and sectioned for histological analysis to assess tissue viability and locate infected cells.
In Vivo Macaque Model of Vaginal/Rectal HIV Transmission
This animal model is a critical step in preclinical development to evaluate the in vivo efficacy and safety of a microbicide candidate.
Objective: To determine if a topical microbicide can protect non-human primates from vaginal or rectal challenge with a simian-human immunodeficiency virus (SHIV).
Methodology:
-
Animal Acclimatization: House female macaques under controlled conditions and monitor their menstrual cycles.
-
Microbicide Administration: Apply the microbicide gel or formulation vaginally or rectally at a specific time point before viral challenge.
-
Viral Challenge: Expose the animals to a high dose of SHIV.
-
Monitoring: Monitor the animals for signs of infection by regularly collecting blood samples and measuring viral load.
-
Data Analysis: Compare the infection rates and viral loads between the microbicide-treated group and a placebo control group to determine the protective efficacy.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key biological pathways and experimental workflows relevant to the comparative analysis of these microbicides.
HIV-1 Replication Cycle and Microbicide Targets
Caption: HIV-1 replication cycle with points of intervention for different classes of microbicides.
Experimental Workflow for In Vitro Microbicide Efficacy Testing```dot
Caption: The sequential stages and decision points in topical microbicide development.
Conclusion
This compound demonstrates potent anti-HIV activity in preclinical models, positioning it as a strong candidate for further development as a topical microbicide. Its mechanism of action as an NNRTI is shared by dapivirine, which has shown success in clinical trials in a vaginal ring formulation. Comparative analysis with other microbicides like tenofovir, PRO 2000, and Carraguard highlights the diversity of approaches and the challenges in translating preclinical efficacy to clinical success. While entry inhibitors like PRO 2000 and Carraguard showed promise in early studies, they have not demonstrated significant efficacy in large-scale human trials. In contrast, reverse transcriptase inhibitors, both NNRTIs and NtRTIs, have shown more promising results in clinical settings. The continued development and evaluation of potent candidates like this compound, potentially in combination with other antiretroviral agents, will be crucial in the ongoing effort to develop safe and effective topical microbicides for HIV prevention.
References
- 1. Use of human tissue explants to study human infectious agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Summary of Preclinical Topical Microbicide Rectal Safety and Efficacy Evaluations in a Pigtailed Macaque Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antiviral Activity of Carrageenans and Processing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thebodypro.com [thebodypro.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Characterization of UC781-Tenofovir Combination Gel Products for HIV-1 Infection Prevention in an Ex Vivo Ectocervical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. HIV ‘prevention’ gel PRO 2000 proven ineffective | Hospital Clínic Barcelona [clinicbarcelona.org]
- 13. Antiviral activity of lambda-carrageenan against influenza viruses and severe acute respiratory syndrome coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Efficacy of Carraguard®-Based Microbicides In Vivo Despite Variable In Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of Carraguard-based microbicides in vivo despite variable in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the safety profile of UC-781 gel formulations in preclinical studies
Preclinical Safety Profile of UC-781 Gel Formulations: A Comparative Guide
An objective analysis of the preclinical safety data for this compound, a non-nucleoside reverse transcriptase inhibitor developed as a potential topical microbicide for the prevention of HIV-1 transmission. This guide provides a comprehensive comparison of the safety profile of different this compound gel formulations based on key preclinical studies, with a focus on quantitative data, experimental methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in their assessment of this candidate microbicide.
Comparative Safety Data
The preclinical safety of two water-based gel formulations of this compound, at concentrations of 0.1% and 1.0%, has been evaluated and compared against a placebo hydroxyethylcellulose (HEC) gel.[1][2] The key findings from these studies are summarized in the tables below.
Table 1: Systemic Absorption of this compound Following Topical Application
| Formulation | Application Route | Animal Model | Detection in Serum |
| 0.1% this compound Gel | Vaginal | Pig-tailed Macaque | Not Detected[2][3] |
| 1.0% this compound Gel | Vaginal | Pig-tailed Macaque | Not Detected[2][3] |
| 0.1% this compound Gel | Rectal | Pig-tailed Macaque | Not Detected[2][3] |
| 1.0% this compound Gel | Rectal | Pig-tailed Macaque | Not Detected[2][3] |
| Micronized/Non-micronized this compound Gel | Vaginal | Rabbit | 0.5 - 1.0 ng/mL (single dose), up to 2 ng/mL (7-day repeat dose)[4] |
Data from high-sensitivity high-performance liquid chromatography analysis of serum samples.[3]
Table 2: Local Safety and Toxicity in Vaginal Application
| Safety Endpoint | 0.1% this compound Gel | 1.0% this compound Gel | Placebo (HEC Gel) | Key Findings |
| Colposcopy | No significant changes | No significant changes | No significant changes | Both formulations were safe for the vaginal microenvironment with repeated daily use.[1][3] |
| Vaginal Microflora | No significant impact | No significant impact | No significant impact | No adverse effects on the normal vaginal flora were observed.[1][3] |
| Cytokine Analysis | No significant changes | No significant changes | No significant changes | No inflammatory response was induced by either formulation in the vaginal tract.[1][3] |
| In Vitro Toxicity (Human Ectocervical Tissue) | No significant toxicity | Not explicitly stated, but 0.1% was tested | Medium Control | No gross morphological changes or significant differences in tissue viability were observed.[1] |
Table 3: Local Safety and Toxicity in Rectal Application
| Safety Endpoint | 0.1% this compound Gel | 1.0% this compound Gel | Placebo (HEC Gel) | Key Findings |
| Cytokine Analysis | No significant changes | Increased expression of numerous cytokines | No significant changes | Rectal application of the 1.0% formulation may induce a local inflammatory response.[1][2][3] |
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is crucial for a critical assessment of the safety data.
In Vitro Toxicity Evaluation
-
Tissue Model: Excised human ectocervical tissues.
-
Procedure: Tissues were exposed to the 0.1% this compound gel.
-
Endpoints:
-
Morphological Changes: Histological evaluations of tissues pre- and post-exposure.
-
Tissue Viability: Assessed by the MTT assay following 2-hour and 24-hour exposure periods and compared to a medium control.[1]
-
Animal Model and Study Design for Vaginal and Rectal Safety
-
Animal Model: Pig-tailed macaques were utilized for both vaginal and rectal safety assessments.[1][2]
-
Study Design: A two-arm, crossover design was employed where each animal served as its own control, receiving both the test gel (0.1% or 1.0% this compound) and the placebo gel (HEC). A 2-week recovery period was scheduled between the two experimental runs.[1][2]
-
Dosing Regimen:
Safety Assessment Procedures
-
Systemic Absorption: Blood samples were collected at multiple time points and analyzed for the presence of this compound using high-sensitivity high-performance liquid chromatography.[2][3]
-
Colposcopy: Standardized colposcopic assessments were conducted to visually inspect the cervicovaginal tissues for any signs of irritation or damage.[1]
-
Vaginal pH and Microflora: Vaginal secretions were collected via swabs to determine the pH and for quantitative microbiologic characterization.[1]
-
Cytokine Analysis: Swab samples were collected from the cervical os and rectum to assess the presence of inflammatory cytokines.[1]
Visualizing the Experimental Workflow
To provide a clear overview of the logical flow of the preclinical safety assessment, the following diagram illustrates the key stages of the experimental process.
Caption: Experimental workflow for preclinical safety assessment of this compound gel formulations.
Conclusion
The preclinical data available to date suggests a favorable safety profile for the 0.1% and 1.0% this compound gel formulations when applied vaginally.[3] Key findings indicate a lack of systemic absorption and no significant local toxicity or disruption of the vaginal microenvironment.[1][3] However, the increased cytokine expression observed with the 1.0% formulation following rectal application suggests a potential for local inflammation at higher concentrations in this compartment.[1][2][3] These findings provide a solid foundation for the continued clinical development of this compound as a potential anti-HIV microbicide, particularly for vaginal application. Further studies are warranted to fully elucidate the inflammatory potential of the 1.0% formulation in the rectal mucosa.
References
- 1. Preclinical Safety Assessments of UC781 Anti-Human Immunodeficiency Virus Topical Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Preclinical safety assessments of UC781 anti-human immunodeficiency virus topical microbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of UC781 microbicide vaginal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of UC-781 with Other Antiretroviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 treatment has been significantly shaped by the advent of combination antiretroviral therapy (cART), a strategy that leverages the synergistic or additive effects of multiple drugs to suppress viral replication, manage drug resistance, and improve patient outcomes. UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated significant promise in preclinical studies. This guide provides a comparative analysis of the synergistic effects of this compound with other classes of antiretroviral agents, supported by available experimental data.
Synergistic Potential of this compound in Combination Therapy
This compound, a thiocarboxanilide NNRTI, is known for its tight-binding inhibition of HIV-1 reverse transcriptase.[1] Research has explored its efficacy in combination with other antiretrovirals, revealing synergistic interactions that enhance its antiviral potency.
A key study demonstrated that the combination of this compound with cellulose acetate 1,2-benzenedicarboxylate (CAP), a polymer that inhibits HIV-1 entry, resulted in significant synergy against a laboratory-adapted HIV-1 strain in MT-2 cells.[2] The effective concentration for the combination was reduced by approximately 15- to 20-fold compared to the individual compounds.[2] This synergistic activity was also observed in peripheral blood mononuclear cells (PBMCs) infected with a primary HIV-1 isolate.[2]
Furthermore, the same study noted that combinations of this compound with other reverse transcriptase inhibitors, such as efavirenz (another NNRTI) and zidovudine (a nucleoside reverse transcriptase inhibitor or NRTI), also produced significant synergistic effects in inhibiting HIV-1 infection.[2] Another study confirmed the synergistic interaction of this compound with the NRTI zidovudine (AZT).[3]
These findings underscore the potential of this compound as a valuable component of combination therapies, capable of enhancing the efficacy of other antiretroviral agents.
Quantitative Analysis of Synergistic Effects
The following table summarizes the observed synergistic interactions between this compound and other antiretroviral agents based on available literature. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Antiretroviral Agent | Drug Class | Cell Type | HIV-1 Strain | Observed Effect | Reference |
| Cellulose Acetate 1,2-Benzenedicarboxylate (CAP) | Entry Inhibitor | MT-2 cells, PBMCs | Laboratory-adapted and primary isolates | Synergistic | [2] |
| Zidovudine (AZT) | NRTI | Not Specified | Not Specified | Synergistic | [2][3] |
| Efavirenz | NNRTI | Not Specified | Not Specified | Synergistic | [2] |
Experimental Protocols
The assessment of synergistic effects between antiretroviral agents is typically conducted using in vitro cell-based assays. A detailed methodology is provided below.
In Vitro HIV-1 Inhibition Assay
1. Cell Culture and Virus Stocks:
-
Human T-lymphoid cell lines (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Laboratory-adapted or primary clinical isolates of HIV-1 are propagated and titrated to determine the 50% tissue culture infectious dose (TCID50).
2. Drug Preparation:
-
This compound and other antiretroviral agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions.
-
Serial dilutions of each drug and their combinations are prepared in culture medium.
3. Synergy Assay (Checkerboard Titration):
-
Cells are seeded in 96-well microtiter plates.
-
A matrix of drug concentrations is added to the wells, with one drug concentration varying along the x-axis and the other along the y-axis.
-
A predetermined amount of HIV-1 (e.g., 100 TCID50) is added to each well.
-
Control wells include cells with virus only (no drug) and cells without virus or drug.
4. Incubation and Endpoint Measurement:
-
The plates are incubated at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
The extent of viral replication is quantified by measuring a relevant endpoint, such as:
-
p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT or XTT): Measures the protective effect of the drugs against virus-induced cell death.
-
5. Data Analysis:
-
The 50% effective concentration (EC50) for each drug alone and in combination is calculated using dose-response curve fitting software.
-
The synergistic, additive, or antagonistic effect of the drug combination is determined using methods such as the Combination Index (CI) method of Chou-Talalay .[4] The CI is calculated using the following formula: CI = (D)1/(Dx)1 + (D)2/(Dx)2 where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that produce x% effect, and (D)1 and (D)2 are the concentrations of the drugs in combination that also produce the same x% effect.
Visualizing Key Processes
To better understand the context of these synergistic interactions, the following diagrams illustrate the HIV-1 replication cycle and a typical experimental workflow for synergy analysis.
Caption: The HIV-1 replication cycle and the targets of different antiretroviral drug classes.
Caption: Experimental workflow for determining the synergistic effects of antiretroviral drugs.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Combination of candidate microbicides cellulose acetate 1,2-benzenedicarboxylate and UC781 has synergistic and complementary effects against human immunodeficiency virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, pharmacokinetics, and in vivo antiviral activity of UC781, a highly potent, orally bioavailable nonnucleoside reverse transcriptase inhibitor of HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
UC-781 Demonstrates Potent Activity Against Common NNRTI-Resistant HIV-1 Strains, but Cross-Resistance Remains a Factor
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) UC-781 reveals a potent antiviral profile against several key HIV-1 resistance mutations. However, the landscape of NNRTI cross-resistance necessitates a careful consideration of its placement in treatment and prevention strategies. This guide provides a comparative overview of this compound's cross-resistance profile with other NNRTIs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a tight-binding inhibitor of HIV-1 reverse transcriptase, has shown promise in preclinical and in vitro studies. Its efficacy against viral strains resistant to other NNRTIs has been a key area of investigation. This guide synthesizes available data to offer a clear comparison of its activity relative to established NNRTIs such as nevirapine, efavirenz, etravirine, rilpivirine, and the more recently developed doravirine.
Quantitative Comparison of NNRTI Cross-Resistance
The primary mechanism of NNRTI resistance involves mutations in the HIV-1 reverse transcriptase enzyme, which alter the drug's binding pocket. The following table summarizes the fold change in the 50% inhibitory concentration (IC50) for this compound and other NNRTIs against key resistance mutations. A higher fold change indicates a greater level of resistance.
| Mutation | This compound | Nevirapine (NVP) | Efavirenz (EFV) | Etravirine (ETR) | Rilpivirine (RPV) | Doravirine (DOR) |
| L100I | 67[1] | >50 (in combo with K103N)[2] | >50 (in combo with K103N)[2] | 5 - 10 (in combo with K103N)[2] | 10 (in combo with K103N)[2] | 5 - 10 (in combo with K103N)[2] |
| K103N | 17[1] | ~50[2] | ~20[2] | No significant change[2] | No significant change[2] | No significant change[3] |
| Y181C | 13[1] | >50[2] | <2[2] | ~5[2] | ~3[2] | No significant change[2] |
| G190A | Data not available | >50[4] | 5 - 10[4] | No significant change[4] | No significant change[4] | No significant change[3] |
| V106A | Data not available | ~50[4] | ~5[4] | Data not available | Data not available | ~10[4] |
Experimental Protocols: Phenotypic Drug Susceptibility Testing
The quantitative data presented above is primarily generated through phenotypic drug susceptibility assays. A common method is the Recombinant Virus Assay . This technique provides a direct measure of how effectively a drug inhibits the replication of a specific viral strain.
Principle of the Recombinant Virus Assay
The assay involves creating recombinant viruses that contain the reverse transcriptase (RT) gene from a patient's HIV-1 strain inserted into a standardized laboratory strain of HIV-1 that has its own RT gene removed. The replication of these recombinant viruses is then measured in the presence of varying concentrations of the antiretroviral drug being tested. The drug concentration that inhibits viral replication by 50% (IC50) is determined and compared to the IC50 for a drug-sensitive (wild-type) reference virus. The ratio of these two values gives the fold change in resistance.
Step-by-Step Methodology
-
Sample Collection and RNA Extraction: Patient plasma samples with a viral load of at least 500-1000 copies/mL are collected. Viral RNA is then extracted from the plasma.
-
Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed into complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).
-
Cloning into a Vector: The amplified RT gene is inserted into a bacterial plasmid vector that contains a proviral HIV-1 DNA sequence lacking its own RT gene.
-
Generation of Recombinant Virus: The recombinant plasmid DNA is then introduced into a suitable host cell line (e.g., HEK293T cells) through transfection. The host cells produce recombinant virus particles containing the patient-derived RT.
-
Drug Susceptibility Testing: The recombinant virus stock is used to infect target cells (e.g., TZM-bl cells, which express a reporter gene like luciferase or β-galactosidase upon infection) in the presence of serial dilutions of the NNRTI being tested. A control with a wild-type reference virus is run in parallel.
-
Measurement of Viral Replication: After a set incubation period (typically 48-72 hours), the level of viral replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis and Fold-Change Calculation: The IC50 is calculated for both the patient-derived virus and the wild-type virus. The fold change is determined by dividing the IC50 of the patient virus by the IC50 of the wild-type virus.
Caption: Workflow of a typical recombinant virus phenotypic assay.
NNRTI Cross-Resistance Pathways
The development of resistance to one NNRTI can often lead to reduced susceptibility to other drugs in the same class, a phenomenon known as cross-resistance. The following diagram illustrates the relationships between key NNRTI resistance mutations and the drugs they affect.
Caption: NNRTI cross-resistance pathways for key mutations.
Discussion and Future Directions
The data indicate that this compound maintains significant activity against strains with the K103N and Y181C mutations, which confer high-level resistance to first-generation NNRTIs like nevirapine and efavirenz.[1][2] However, the L100I mutation significantly reduces the susceptibility to this compound.[1] This highlights the complex nature of NNRTI cross-resistance.
While second-generation NNRTIs like etravirine and rilpivirine, and the newer doravirine, were designed to be more resilient to common resistance mutations, the emergence of novel mutational patterns continues to be a challenge. The unique binding properties of this compound may offer an advantage in certain clinical scenarios, but further research is needed to fully delineate its resistance profile and potential for inclusion in future antiretroviral regimens or pre-exposure prophylaxis (PrEP) strategies.
The development of novel NNRTIs with a high genetic barrier to resistance remains a critical goal in HIV research. A thorough understanding of the cross-resistance profiles of existing and investigational drugs, like this compound, is essential for the strategic design of durable and effective treatment and prevention strategies.
References
Comparative Pharmacokinetics of Different UC-781 Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic properties of various formulations of UC-781, a potent, yet poorly water-soluble, non-nucleoside reverse transcriptase inhibitor. This document summarizes available experimental data, details relevant methodologies, and visualizes key concepts to aid in the development of optimized oral delivery systems for this compound.
Data Presentation: Enhancing Dissolution and Potential for Improved Bioavailability
The primary strategy to enhance the oral bioavailability of poorly soluble drugs like this compound is to improve their dissolution rate in the gastrointestinal tract. Several studies have successfully demonstrated the potential of solid dispersions to achieve this.
In Vitro Dissolution Enhancement of this compound Solid Dispersions
Solid dispersions of this compound in various hydrophilic carriers have been shown to significantly increase its dissolution rate compared to the pure, crystalline drug. This enhancement is a critical first step towards improving oral absorption.
| Carrier System | Formulation Method | Key Findings on Dissolution |
| Polyethylene Glycol (PEG) 6000 & Gelucire 44/14 | Fusion Method | Considerably improved the rate of dissolution of this compound compared to the pure drug.[1] |
| Polyvinylpyrrolidone (PVP) K30 | Co-evaporation from Dichloromethane | This compound was converted to an amorphous state, which is expected to lead to a higher dissolution rate.[2] |
While these in vitro studies are promising, it is important to note that they do not provide direct in vivo pharmacokinetic data such as Cmax, Tmax, or AUC.
Illustrative In Vivo Pharmacokinetic Improvements with Advanced Formulations of Other Poorly Soluble Drugs
To illustrate the potential impact of formulation on the in vivo performance of a poorly soluble drug, the following table presents data from studies on other compounds where advanced formulations were compared to conventional suspensions. This data serves as a relevant proxy for the expected improvements for this compound.
| Drug | Formulation | Animal Model | Key Pharmacokinetic Findings |
| Carvedilol | Solid Dispersion (Gelucire-TPGS) | Sprague-Dawley Rats | 169% higher oral bioavailability (AUC) compared to the pure drug suspension.[3][4] |
| Niclosamide | Amorphous Solid Dispersion | Sprague–Dawley Rats | 2.6-fold increase in oral bioavailability compared to a suspension.[5] |
| Paclitaxel | Solid Lipid Nanoparticles (SLNs) | N/A | Ten-fold higher drug exposure in plasma (AUC) compared with free paclitaxel solution after oral administration.[6] |
These examples highlight the significant potential of solid dispersion and nanoparticle technologies to enhance the systemic exposure of poorly soluble drugs like this compound.
Experimental Protocols
Detailed experimental protocols for a comparative pharmacokinetic study of different this compound oral formulations would be crucial for a definitive evaluation. Below is a generalized protocol based on standard practices in preclinical pharmacokinetic research.
Preparation of this compound Formulations
-
Aqueous Suspension (Control): Micronized this compound is suspended in an aqueous vehicle, typically containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose) and a wetting agent (e.g., 0.1% w/v Tween 80) to ensure homogeneity.
-
Solid Dispersion: this compound and a hydrophilic carrier (e.g., PVP K30, Gelucire 44/14) are dissolved in a common solvent (e.g., dichloromethane). The solvent is then removed by evaporation under vacuum, and the resulting solid mass is pulverized and sieved to obtain a uniform powder. This powder is then suspended in an aqueous vehicle for oral administration.
-
Nanoparticle Formulation: this compound nanoparticles can be prepared using various techniques such as wet milling or precipitation. For instance, a nanosuspension can be created by milling the drug in an aqueous medium containing stabilizers. The resulting nanosuspension can be used directly or dried into a powder for reconstitution before administration.
Animal Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are fasted overnight before drug administration with free access to water.
-
Dosing: A single oral dose of each this compound formulation (e.g., 10 mg/kg) is administered by oral gavage.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
-
Sample Preparation: this compound is extracted from plasma samples using a protein precipitation method with a solvent like acetonitrile.
-
Quantification: The concentration of this compound in the plasma samples is determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental analysis software.
Mandatory Visualization
The following diagrams illustrate key concepts related to the oral absorption of different drug formulations and a typical experimental workflow for a comparative pharmacokinetic study.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Solid state properties of pure this compound and solid dispersions with polyvinylpyrrolidone (PVP K30) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejmanager.com [ejmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of UC-781's Virucidal Activity Against Clinical HIV-1 Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the virucidal activity of UC-781, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), against clinical HIV-1 isolates. Its performance is objectively compared with other established antiretroviral agents, supported by experimental data to inform research and drug development efforts.
Executive Summary
This compound demonstrates significant virucidal activity against a broad spectrum of HIV-1 clinical isolates, including various subtypes.[1] Its unique tight-binding inhibition of the HIV-1 reverse transcriptase (RT) results in a persistent antiviral effect, rendering cells refractory to infection for an extended period even after the compound is removed.[2] While highly potent against wild-type HIV-1, its efficacy is reduced against strains with specific NNRTI resistance mutations. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to facilitate a thorough understanding of this compound's potential in the context of current HIV-1 therapies.
Comparative Virucidal Activity
This compound has shown potent inhibitory activity against a wide range of HIV-1 strains in single-cycle infectivity assays. For a majority of the 25 HIV-1 strains evaluated, encompassing various clades, the mean EC50 was determined to be 0.008 µM, with a range of 0.003 to 0.026 µM.[1]
Comparison with other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
While direct side-by-side comparative studies with a comprehensive panel of NNRTIs against the same clinical isolates are limited in the public domain, existing research indicates that this compound's virucidal action of eliminating the infectivity of isolated virion particles is a feature not observed with nevirapine or certain other carboxanilide NNRTIs.[2]
The activity of this compound is, however, affected by the presence of NNRTI resistance mutations. It is reported to be 10- to 100-fold less effective against some NNRTI-resistant HIV-1 strains compared to wild-type virus.[3] The general order of microbicidal activity against such strains has been observed as: wild-type ≥ Nevirapine-resistant > this compound-resistant ≥ Efavirenz-resistant.[3][4]
Table 1: Antiviral Activity of this compound against various HIV-1 Strains
| HIV-1 Strain/Subtype | Assay Type | Mean EC50 (µM) | Fold-Resistance Compared to Wild-Type |
| 20 Wild-Type Strains (various clades) | Single Cycle Infectivity | 0.008 (range: 0.003 - 0.026) | 1 |
| Subtype O (strain MVP5180) | Single Cycle Infectivity | ~0.468 | 60 |
| UC781-Resistant (UCR) | Single Cycle Infectivity | ~3.72 | 465 |
| Efavirenz-Resistant (EFVR) | Single Cycle Infectivity | ~10.6 | 1325 |
| Nevirapine-Resistant (NVPR) | Single Cycle Infectivity | ~0.056 | 7 |
Data compiled from a study by Hossain M.M. (2017).[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's virucidal activity.
Single-Cycle HIV-1 Infectivity Assay
This assay is designed to measure the ability of a compound to inhibit a single round of viral replication.
1. Cell Preparation:
- P4/R5 cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-lacZ reporter cassette, are typically used.
- Cells are seeded in 96-well plates at a density of 8 x 10^4 cells per well and incubated for 24 hours.
2. Compound Preparation and Addition:
- This compound and other comparator drugs are serially diluted to the desired concentrations in cell culture medium.
- The culture medium is removed from the cells and replaced with medium containing the diluted compounds.
3. Virus Infection:
- Cell-free virus stocks of clinical HIV-1 isolates are added to each well. The amount of virus is pre-determined to result in a detectable level of infection but not cause widespread cell death.
- The plates are incubated for a period that allows for a single round of infection, typically 36-48 hours.
4. Measurement of Viral Replication:
- After incubation, the cells are lysed.
- The activity of the β-galactosidase reporter enzyme is measured using a colorimetric substrate such as Chlorophenol Red-β-D-Galactopyranoside (CPRG).[5]
- The optical density is read using a spectrophotometer, and the percentage of inhibition is calculated relative to untreated virus control wells.
- The EC50 value (the concentration of the drug that inhibits 50% of viral replication) is determined from the dose-response curve.
Phenotypic Drug Susceptibility Assay
This assay determines the concentration of an antiretroviral drug required to inhibit the replication of a patient-derived HIV-1 strain compared to a reference wild-type strain.
1. Generation of Recombinant Viruses:
- The protease and reverse transcriptase regions of the HIV-1 pol gene are amplified from patient plasma viral RNA using RT-PCR.
- The amplified genetic material is inserted into a proviral vector that lacks these regions and contains a reporter gene (e.g., luciferase).
- The resulting recombinant plasmids are transfected into a suitable cell line (e.g., HEK293T) to produce replication-defective viral particles containing the patient-derived protease and RT sequences.
2. Drug Susceptibility Testing:
- Target cells (e.g., MT-2 cells) are seeded in 96-well plates.
- The recombinant virus stocks are incubated with serial dilutions of the antiretroviral drugs.
- The drug-virus mixtures are then added to the target cells.
- After a defined incubation period (typically 48-72 hours), the cells are lysed.
3. Quantification of Inhibition:
- The activity of the reporter gene (e.g., luciferase) is measured.
- The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived virus and a reference wild-type virus.
- The fold-change in IC50 is determined by dividing the IC50 of the patient virus by the IC50 of the reference virus. A higher fold-change indicates reduced susceptibility (resistance).[6]
Mandatory Visualizations
HIV-1 Reverse Transcription and NNRTI Inhibition
The following diagram illustrates the process of HIV-1 reverse transcription and the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro microbicidal activity of the nonnucleoside reverse transcriptase inhibitor (NNRTI) UC781 against NNRTI-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scivisionpub.com [scivisionpub.com]
- 5. HIV-1 Single Cycle Infection [bio-protocol.org]
- 6. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Assessing the Impact of UC-781 on Vaginal Microflora Compared to Other Microbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of the non-nucleoside reverse transcriptase inhibitor (NNRTI) microbicide UC-781 on vaginal microflora, alongside other microbicidal agents. The objective is to present available experimental data to inform research and development in the field of topical HIV prevention. While preclinical data suggests a favorable profile for this compound in terms of its effect on key vaginal bacteria, a notable gap exists in publicly available, detailed quantitative and methodological information from clinical trials. This guide summarizes the existing evidence for this compound and offers a comparison with data from studies of other microbicides, including BufferGel, Tenofovir gel, and PRO 2000.
Data Presentation: Comparative Impact of Microbicides on Vaginal Microflora
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of various microbicides on key components of the vaginal microflora.
Table 1: Impact of this compound on Vaginal Microflora (Preclinical Data)
| Microorganism | This compound Concentration | Effect | Study Type |
| Lactobacillus spp. | Not Specified | No effect on growth | In vitro |
| Candida spp. | Not Specified | No effect on growth | In vitro |
| Vaginal Microflora (general) | 0.1% and 1.0% gel formulations | No significant impact observed | In vivo (macaque model) |
Note: Detailed quantitative data from clinical trials evaluating the impact of this compound on the vaginal microbiome are not yet publicly available. A Phase I clinical trial (NCT00390343) was planned to measure changes in vaginal flora, but the results have not been published in the reviewed literature.
Table 2: Impact of BufferGel on Vaginal Microflora
| Bacterial Group/Species | Intervention | Change in Prevalence/Concentration | Study Population |
| Bacterial Vaginosis (BV) | BufferGel twice daily for 14 days | Significant decrease from 30% to 7% prevalence[1][2] | 98 HIV-negative women |
| Yeast (microscopically detected) | BufferGel twice daily for 14 days | Increase in prevalence (32 women acquired yeast)[1][2] | 98 HIV-negative women |
| H₂O₂-producing lactobacilli | BufferGel once or twice daily for 14 days | Decrease from 4.9 x 10⁷ to 1.1 x 10⁷ cfu (P = 0.001) | Low-risk abstinent and monogamous women |
| Facultative gram-negative rods | BufferGel once or twice daily for 14 days | Increased proportion from 27% to 65% | Low-risk abstinent and monogamous women |
| Obligately anaerobic microbes | BufferGel once or twice daily for 14 days | Decreased proportion from 62% to 38% | Low-risk abstinent and monogamous women |
Table 3: Impact of Vaginal Microbiota on Tenofovir Gel Efficacy
| Vaginal Microbiota Profile | Intervention | HIV Incidence Reduction | Key Findings |
| Lactobacillus-dominant | 1% Tenofovir gel | 61% (P = 0.013)[3] | Tenofovir is effective in preventing HIV. |
| Non-Lactobacillus-dominant | 1% Tenofovir gel | 18% (P = 0.644)[3] | Efficacy is significantly reduced. |
| Gardnerella vaginalis | In vitro co-culture with Tenofovir | Rapid metabolism of tenofovir[3][4] | G. vaginalis depletes the active drug. |
Table 4: Impact of PRO 2000 on Vaginal Microflora
| Bacterial Group/Species | Intervention | Effect | Study Population |
| Normal Vaginal Ecology | 0.5% and 4% PRO 2000 gel daily for 14 days | No impact observed | 36 healthy, sexually inactive women (UK cohort)[5] |
Experimental Protocols
This compound In Vitro Microbial Growth Assay (General Protocol Derived from Preclinical Statements)
A definitive, detailed protocol for the assessment of this compound's impact on vaginal microflora is not available in the reviewed literature. However, based on the statements from preclinical studies, a general methodology can be inferred.
-
Microorganisms: Strains of Lactobacillus and Candida representative of the vaginal flora were used.
-
Culture Conditions: The microorganisms were cultured in their respective appropriate liquid or solid growth media.
-
This compound Exposure: Serial dilutions of this compound were added to the cultures. The range of concentrations tested is not specified in the available documents.
-
Assessment of Growth: The growth of the microorganisms was monitored over a defined period. This was likely assessed by measuring optical density (for liquid cultures) or by colony-forming unit (CFU) counts (for solid media).
-
Outcome: The growth of the this compound-exposed cultures was compared to control cultures without the microbicide to determine if there was any inhibitory effect.
BufferGel Clinical Study on Vaginal Microflora
-
Study Design: A prospective cohort study.
-
Participants: Low-risk, abstinent, and monogamous women.
-
Intervention: Vaginal application of BufferGel once or twice daily for 14 days.
-
Data Collection: Vaginal swabs were collected before and after the 14-day treatment period.
-
Microbiological Analysis:
-
Quantification of Lactobacillus species, H₂O₂-producing lactobacilli, facultative gram-negative rods, and obligately anaerobic microbes was performed using standard culture techniques and colony counts (CFU).
-
The diagnosis of bacterial vaginosis was likely based on Amsel's criteria or Nugent scoring of Gram-stained vaginal smears.
-
Tenofovir Gel and Vaginal Microbiota Interaction Study (CAPRISA 004 Sub-study)
-
Study Design: A secondary analysis of samples from a randomized, placebo-controlled trial.
-
Participants: 688 HIV-negative women from the CAPRISA 004 trial.
-
Sample Type: Cervicovaginal lavage (CVL) samples.
-
Microbiota Analysis:
-
Metaproteomics using mass spectrometry was employed to identify the bacterial composition of the vaginal microbiota.
-
Based on the proteomic profiles, women were categorized as having either a Lactobacillus-dominant or a non-Lactobacillus-dominant microbiota.
-
-
Efficacy Analysis: The incidence of HIV infection was compared between the tenofovir gel and placebo groups within each microbiota category.
-
In Vitro Metabolism Assay:
-
Gardnerella vaginalis and Lactobacillus species were cultured in the presence of tenofovir.
-
The concentration of tenofovir in the culture medium was measured over time using high-performance liquid chromatography (HPLC) to assess for metabolic depletion of the drug.
-
Visualizations
Caption: Generalized workflow for clinical assessment of a microbicide's impact on vaginal microflora.
Caption: Impact of vaginal microbiota composition on the efficacy of Tenofovir gel.
References
- 1. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
- 2. Phase 1 trial of the topical microbicide BufferGel: safety results from four international sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. The Vaginal Microbiome and Its Potential to Impact Efficacy of HIV Pre-Exposure Prophylaxis for Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of a novel potential intravaginal microbicide, PRO 2000, in healthy sexually inactive women - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for UC-781
The following provides essential safety and logistical information for the proper disposal of UC-781, a non-nucleoside reverse transcriptase inhibitor (NNRTI). These procedural, step-by-step guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this chemical compound in a laboratory setting.
This compound is a chlorinated organic compound. While preclinical studies have indicated low acute toxicity, it is imperative to handle it with care and follow proper disposal protocols to minimize environmental release and ensure personnel safety.[1] The procedures outlined below are based on general best practices for chemical waste management and should be performed in accordance with all applicable local, state, and federal regulations.
Chemical and Physical Properties of this compound
A summary of the relevant properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₈ClNO₂S |
| Appearance | Off-white solid powder |
| Solubility | Soluble in hot water |
| Stability | Stable under normal conditions |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
Waste Segregation
Proper segregation of chemical waste is critical to ensure safe handling and disposal.[2][3][4]
-
Solid Waste: This includes personal protective equipment (PPE) such as gloves and lab coats, contaminated weigh paper, and other solid materials that have come into contact with this compound.
-
Liquid Waste: This category includes unused solutions of this compound and solvents used to rinse glassware or other equipment. As this compound is a chlorinated organic compound, it should be disposed of as halogenated organic waste.[2][4][5][6] Do not mix with non-halogenated solvent waste.[2][4][6]
-
Sharps Waste: Any sharp objects, such as needles, syringes, or broken glassware contaminated with this compound, must be segregated as hazardous sharps waste.
Waste Containment and Labeling
All waste containers must be appropriate for the type of waste and clearly labeled.
-
Containers: Use containers that are compatible with the chemical waste. For liquid waste, use a sealable, leak-proof container. Solid waste can be collected in a designated hazardous waste bag or container. Sharps must be placed in a puncture-resistant container.
-
Labeling: All waste containers must be labeled with a hazardous waste tag as soon as waste is added. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
Decontamination of Laboratory Equipment
Proper decontamination of reusable equipment is essential to prevent cross-contamination.
-
Cleaning Procedure:
-
Pre-rinse: Rinse equipment with a suitable solvent (e.g., ethanol or acetone) to remove gross contamination. This rinsate must be collected as halogenated organic liquid waste.
-
Wash: Wash the equipment with a laboratory detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
-
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Personal Protective Equipment: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the material to avoid generating dust.
-
Cleanup: Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by detergent and water. All materials used for cleanup must be disposed of as hazardous waste.
Final Disposal
-
Storage: Store all this compound waste in a designated, well-ventilated satellite accumulation area until it is collected.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disclaimer: These are general guidelines for the proper disposal of this compound in a laboratory setting. Always consult your institution's specific waste management policies and procedures, as well as local, state, and federal regulations, to ensure full compliance.
References
- 1. Preclinical Safety Assessments of UC781 Anti-Human Immunodeficiency Virus Topical Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
